The therapeutic effects result from combined actions on multiple receptor systems. The table below summarizes its primary molecular targets and resulting pharmacological actions.
| Molecular Target / System | Type of Interaction | Primary Pharmacological Action / Result |
|---|---|---|
| Monoamine Oxidase (MAO) [1] | Inhibition | Increases synaptic catecholamine availability; effect is more pronounced in aged brains. |
| Alpha-adrenoreceptors [2] [3] [1] | Antagonism (blocker) | Vasodilation; potential modulation of cerebral blood flow and synaptic neurotransmission. |
| 5-HT (Serotonin) Receptors [2] [3] | Antagonism | Contributes to vasodilation and modulation of neuronal signaling. |
| Dopaminergic Receptors [1] [4] | Agonism (stimulation) | Stimulation of D2 receptors; modulation of mood, cognition, and motor control. |
| GABAA Receptor [5] | Positive Allosteric Modulation | Binds to the Cl- channel; enhances inhibitory GABAergic transmission; may contribute to sedative/anticonvulsant effects. |
| Cellular Metabolism & Protection [2] [6] | Antioxidant & Metabolic Enhancer | Inhibits iron-catalyzed lipid peroxidation; protects against metabolic alterations from ischemia/hypothermia. |
Research on dihydroergotoxine spans from isolated tissues to in vivo models, providing evidence for its complex mechanisms.
The diagram below integrates dihydroergotoxine's multi-target mechanisms into a cohesive pathway leading to its net cognitive and neuroprotective effects.
Integrated MOA of Dihydroergotoxine Mesylate
This integrated mechanism underpins its historical use in conditions like senile dementia, where it is proposed to improve cerebral metabolism and cognitive function by targeting multiple age-related deficits simultaneously [2] [3] [6].
Dihydroergotoxine mesylate (also known as ergoloid mesylates or co-dergocrine) represents a complex ergot derivative with multifunctional receptor activity that has demonstrated therapeutic utility across neurological and cardiovascular conditions. Originally developed by Albert Hofmann for Sandoz (now Novartis), this compound is a mixture of four dihydrogenated ergot alkaloids in approximately equal proportions: dihydroergocornine, dihydroergocristine, alpha-dihydroergocryptine, and beta-dihydroergocryptine. [1] Unlike selective dopamine agonists, dihydroergotoxine exhibits a balanced receptor affinity profile that includes dopamine receptor agonism alongside alpha-adrenergic blockade and serotonin receptor modulation. This unique pharmacological signature underlies its diverse clinical applications, from managing sialorrhea in Parkinson's disease to potentially addressing cognitive impairment and hypertension. Current research continues to elucidate its mechanisms, with recent studies highlighting its efficacy in controlling troublesome sialorrhea while avoiding anticholinergic side effects that often limit conventional treatments. [2] [3]
Table: Composition of this compound Formulations
| Component | Percentage | Mass in 1mg Tablet | Amino Acid Precursor |
|---|---|---|---|
| Dihydroergocornine mesylate | 33.3% | 0.333 mg | Valine |
| Dihydroergocristine mesylate | 33.3% | 0.333 mg | Phenylalanine |
| Dihydroergocryptine mesylate (α and β) | 33.3% | 0.333 mg | Leucine and Isoleucine |
This compound is classified as an ergot alkaloid derivative with modifications that enhance its safety profile compared to non-hydrogenated ergot compounds. The hydrogenation process reduces the potential for vasoconstrictive effects while maintaining central nervous system activity. The drug has an oral bioavailability of approximately 25% due to significant first-pass metabolism, with high protein binding (98-99%) that potentially extends its functional half-life despite a relatively short plasma elimination half-life of 3.5 hours. [1] Approximately 50% of the administered dose undergoes hepatic metabolism through pathways that remain partially characterized, though cytochrome P450 enzymes are likely involved. The balanced composition of four alkaloids creates a broader pharmacological profile than any single component could achieve, potentially contributing to synergistic therapeutic effects while minimizing dose-related adverse events. [1]
Table: Receptor Binding Profile and Functional Consequences
| Receptor Type | Affinity | Functional Action | Therapeutic Implications |
|---|---|---|---|
| D2 dopamine | High | Agonism | Reduced sialorrhea, potential prolactin reduction |
| α-adrenergic | High | Antagonism | Vasodilation, potential blood pressure reduction |
| 5-HT serotonin | Moderate | Modulation | Cognitive effects, potential mood influence |
| MAO enzymes | Indirect effect | Inhibition in specific brain regions | Increased synaptic catecholamines |
The primary mechanism of action of dihydroergotoxine involves complex modulation of multiple neurotransmitter systems, with particularly strong activity at dopaminergic and adrenergic receptors. As a D2 dopamine receptor agonist, it directly stimulates postsynaptic dopamine receptors while potentially modulating presynaptic dopamine release. [4] [5] Simultaneously, its alpha-adrenergic blocking activity contributes to peripheral and central effects including potential vasodilation and inhibition of noradrenaline release. [3] [5] Current evidence suggests that dihydroergotoxine's therapeutic effects in conditions like sialorrhea may stem from its dual action on both dopaminergic and adrenergic systems, potentially normalizing dysfunctional autonomic control rather than simply suppressing saliva production. Additionally, the drug demonstrates monoamine oxidase (MAO) inhibitory properties in specific brain regions, particularly affecting the hypothalamus, hippocampus, and cerebellum, which may contribute to its historical use in cognitive disorders by increasing synaptic catecholamine availability. [1]
Table: Efficacy Outcomes for Sialorrhea Management in Parkinson's Disease
| Parameter | Short-term (2-6 weeks) | Mid-long term (24 weeks) | Assessment Scale |
|---|---|---|---|
| Response rate | 60% (6/10 patients) | 76.9% (30/39 patients) | SCS-PD (≥30% reduction) |
| Sialorrhea score reduction | 3.5±0.53 to 2.1±0.88 | 7.0±1.0 to 3.0±1.0 | UPDRS Part II Item 6 |
| Functional improvement | Significant in 60% of patients | Sustained in majority of responders | SCS-PD subitems |
| Adverse events | Minimal, primarily GI disturbances | Low discontinuation rate (2.6%) | Safety monitoring |
Sialorrhea (excessive drooling) affects 32-84% of Parkinson's disease patients and represents a significant clinical challenge due to limited treatment options with acceptable side effect profiles. [2] [6] [3] Recent clinical evidence demonstrates that this compound provides statistically significant reduction in sialorrhea with a particularly favorable side effect profile compared to anticholinergic alternatives. The drug's efficacy appears to stem primarily from its alpha-adrenergic blocking activity rather than dopaminergic effects, as salivary secretion is predominantly controlled by the adrenergic system. [3] This mechanistic distinction is crucial because it allows effective sialorrhea management without exacerbating Parkinson's motor symptoms—a common limitation of dopaminergic therapies.
Recent research has confirmed the durability of response to dihydroergotoxine, with one 24-week study demonstrating maintained efficacy in 76.9% of patients with only 2.6% discontinuation due to adverse events. [2] This mid-long term efficacy is particularly significant given the chronic, progressive nature of Parkinson's disease and the tendency for sialorrhea to worsen over time. The drug's minimal impact on cognitive function represents another advantage over anticholinergic alternatives, which frequently cause confusion, memory impairment, and hallucinations in vulnerable Parkinson's populations. [3] This safety profile positions dihydroergotoxine as a valuable option for patients who cannot tolerate first-line sialorrhea treatments or who have comorbid conditions that increase sensitivity to anticholinergic side effects.
In cardiovascular medicine, dihydroergotoxine has demonstrated antihypertensive properties mediated through its dopamine agonist activity and noradrenaline release inhibition. A one-year study in essential hypertension patients receiving 9-13.5 mg/day reported significant reductions in systolic and diastolic blood pressure accompanied by decreased plasma noradrenaline levels. [5] Importantly, the study noted no development of tolerance over the 12-month treatment period and no significant orthostatic hypotension—a notable advantage over many antihypertensive therapies, particularly in elderly populations. The blood pressure reduction correlated significantly with decreased circulating noradrenaline levels (p<0.01), supporting the proposed mechanism of presynaptic dopamine receptor-mediated inhibition of sympathetic outflow. [5]
Recent clinical investigations into dihydroergotoxine's efficacy for sialorrhea management have employed rigorous methodological approaches with standardized assessment tools. The 2025 study by Huang et al. implemented a 24-week, open-label, self-controlled trial design that included 39 Parkinson's disease patients with problematic sialorrhea, defined as a Sialorrhea Clinical Scale for Parkinson's Disease (SCS-PD) score of ≥4. [2] Participants received dihydroergotoxine at a dosage of 5.25 mg/day (1.75 mg three times daily) with assessments at baseline, 4, 12, and 24 weeks. The primary efficacy endpoints included changes in SCS-PD scores, Unified Parkinson's Disease Rating Scale (UPDRS) part II item 6 scores, and Nocturnal Drooling Frequency Score (NDFS).
The statistical analysis plan included sample size calculation using G*Power software version 3.1.9.7, which determined a minimum requirement of 36 participants to achieve 80% power at a 0.05 significance level. [2] The actual study enrolled 39 participants to account for potential dropouts. For data analysis, normally distributed continuous variables were presented as mean ± standard deviation and analyzed using paired t-tests, while non-normally distributed data were presented as median with interquartile range (IQR) and analyzed using Wilcoxon signed-rank tests. Categorical data underwent analysis with Chi-square tests, and all statistical analyses employed SPSS version 22.0 with significance set at p<0.05. This methodological rigor ensures the reliability and interpretability of the efficacy findings. [2]
The dopamine receptor agonist properties of dihydroergotoxine have been confirmed through multiple experimental approaches, including receptor binding assays and functional studies. Early mechanistic research utilized radioligand binding techniques with tissues expressing native D2 dopamine receptors to determine affinity constants and displacement potency. [5] More recent investigations have employed cell-based assay systems expressing cloned human dopamine receptor subtypes to characterize the specific receptor interactions of dihydroergotoxine components.
Functional dopamine receptor activity has been assessed through multiple approaches, including:
These experimental approaches have collectively established that dihydroergotoxine functions as a potent D2 dopamine receptor agonist with additional activity at other receptor systems that contribute to its overall pharmacological profile. The drug's ability to reduce plasma noradrenaline levels in hypertensive patients provides clinical confirmation of its sympathoinhibitory effects, consistent with presynaptic dopamine receptor activation in cardiovascular regulation. [5]
Dihydroergotoxine activates D2 receptors, inhibiting adenylyl cyclase and reducing norepinephrine release.
The primary signaling pathway for dihydroergotoxine's dopaminergic effects begins with agonist binding at D2 dopamine receptors, which are Gi/o-protein coupled receptors. This binding activates the associated G protein, leading to inhibition of adenylyl cyclase activity and consequent reduction in cyclic AMP (cAMP) production. [4] [5] The decreased cAMP levels result in reduced protein kinase A (PKA) activity, which modulates downstream phosphorylation events affecting neuronal excitability and neurotransmitter release. In peripheral sympathetic neurons, this signaling cascade ultimately leads to inhibition of noradrenaline release, which underlies both the antihypertensive effects and the reduction in salivary secretion. [5] This mechanism is particularly relevant for sialorrhea management, as saliva production is predominantly under adrenergic rather than cholinergic control in Parkinson's disease patients. [3]
Clinical trial workflow for evaluating this compound efficacy in sialorrhea.
The standardized experimental workflow for evaluating dihydroergotoxine efficacy in sialorrhea management involves sequential stages from patient screening through final analysis. The process begins with comprehensive patient screening using predetermined inclusion criteria (idiopathic Parkinson's disease with problematic sialorrhea quantified by SCS-PD ≥4) and exclusion criteria (significant cognitive impairment, comorbid conditions affecting saliva production, or contraindications to ergot alkaloids). [2] [3] Eligible participants undergo baseline assessment using standardized scales including SCS-PD, UPDRS part II item 6 for diurnal sialorrhea, and NDFS for nocturnal symptoms.
Following baseline assessment, participants typically enter the active treatment phase with this compound at 5.25 mg/day (1.75 mg three times daily), though some study designs have included titration periods or comparator arms. [2] The assessment schedule includes evaluations at 4, 12, and 24 weeks to capture both short-term and sustained effects. At each timepoint, efficacy measures are complemented by safety monitoring including vital signs, laboratory parameters, and systematic recording of adverse events. The final stage involves statistical analysis of the longitudinal data using appropriate parametric and non-parametric methods based on data distribution, with particular attention to both statistical significance and clinical relevance of observed changes. [2]
This compound demonstrates a generally favorable safety profile with most adverse effects being mild and transient. The most commonly reported side effects include gastrointestinal disturbances such as nausea, which typically occur during initial treatment and often resolve with continued therapy. [1] Additional potential adverse effects include orthostatic hypotension (related to its alpha-adrenergic blocking activity), bradycardia, skin rash, flushing, blurred vision, and nasal congestion. [1] Importantly, the risk of fibrosis and ergotism associated with some ergot derivatives appears significantly reduced with dihydroergotoxine due to its hydrogenated chemical structure, though theoretical concerns remain.
The drug carries several important contraindications including hypersensitivity to ergot derivatives and psychosis (regardless of etiology). [1] Additionally, regulatory restrictions have been implemented in some jurisdictions; for example, certain European Union countries have limited the use of ergoline derivatives for circulation disorders, memory problems, and migraine treatment due to concerns that risks may outweigh benefits. [1] However, some researchers have argued that these restrictions may be unnecessarily limiting appropriate use of potentially beneficial medications. [1] From a drug interaction perspective, while specific interactions are not fully characterized, the potential exists for pharmacodynamic interactions with other dopaminergic, adrenergic, and serotonergic agents, necessitating careful monitoring when used in combination therapies.
This compound represents a unique multifunctional pharmacological agent with demonstrated efficacy for sialorrhea management in Parkinson's disease and potential applications in other clinical contexts. Its balanced receptor profile encompassing D2 dopamine agonism and alpha-adrenergic blockade provides a distinctive mechanism of action that differs from both conventional dopaminergic therapies and anticholinergic approaches. The accumulating evidence from recent clinical trials supports its favorable efficacy-to-safety ratio, particularly for patients who cannot tolerate or have contraindications to first-line sialorrhea treatments.
Dihydroergotoxine mesylate (also known as ergoloid mesylate or co-dergocrine) is a mixture of dihydrogenated ergot alkaloids. Its key pharmacological action is the dual blockade of both presynaptic (α₂) and postsynaptic (α₁) adrenoceptors [1].
This dual action is summarized in the diagram below:
This compound's dual alpha-adrenoceptor antagonism.
Beyond its alpha-adrenergic effects, this compound exhibits a complex mixed agonist/antagonist profile at several other receptor systems, which contributes to its overall pharmacological effect [2] [1].
The table below summarizes the key receptor interactions and selected quantitative data available for this compound.
| Target / Parameter | Interaction / Value | Context / Experimental Model |
|---|---|---|
| Alpha Adrenoceptors | Antagonist (α₁ & α₂) [1] | Rat cerebral cortex; Blocks NA-induced cAMP increase & facilitates evoked NA release [1]. |
| Dopamine Receptors | Mixed Agonist/Antagonist [2] [1] | Rat striatum; affects D1 (AC stimulation) & pre/postsynaptic D2 receptors [1]. |
| Serotonin Receptors | Mixed Agonist/Antagonist [2] [1] | Rat hippocampus (5-HT sensitive AC) & cortex (presynaptic 5-HT autoreceptors) [1]. |
| Oral Bioavailability | Very low (~25% absorbed, 0.07-0.14%) [2] [4] | Extensive first-pass metabolism [2]. |
| Protein Binding | ~81% [2] | High degree of plasma protein binding. |
| Elimination Half-life | Plasma: ~3.5 hrs; Terminal: ~13 hrs [2] |
The adrenergic and other receptor interactions translate into measurable experimental and clinical outcomes.
The analysis of this compound in pharmaceutical formulations like sustained-release tablets can be challenging due to excipients like carbomer, which create high-viscosity solutions. A 2023 patent describes a pretreatment method using a sodium chloride solution to cause carbomer to precipitate, effectively reducing viscosity and allowing for more reliable analysis via high-performance liquid chromatography (HPLC) [7].
The following table summarizes the key quantitative findings from the foundational 1982 in vitro study [1]:
| Aspect | Experimental Findings |
|---|---|
| Experimental System | Iron-catalyzed peroxidation of liposomes [1] |
| Measurement Method | Thiobarbituric acid (TBA) assay [1] |
| Core Finding | DHET inhibits peroxidation in a dose-dependent manner [1] |
| Proposed Mechanism | Acts as a lipid antioxidant [1] |
| Physiological Relevance | Antioxidant action may contribute to its therapeutic effect in senile cerebral vascular insufficiency [1] |
Here is a detailed breakdown of the methodology used in the key study, which you can use as a reference for experimental replication [1]:
| Protocol Component | Description |
|---|---|
| Preparation of Liposomes | Liposomes were used as the model lipid membrane system for peroxidation [1]. |
| Induction of Peroxidation | Peroxidation was catalyzed by the addition of iron (Fe) [1]. |
| Inhibition Assay | DHET was added to the system in varying concentrations to assess its inhibitory effect [1]. |
| Quantification of Peroxidation | Lipid peroxidation was measured by the thiobarbituric acid (TBA) assay. This method quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with TBA to form a pink chromogen measurable by spectrophotometry [1]. |
While the DHET study used the TBA assay, current research utilizes more specific biomarkers to assess oxidative stress. The table below compares some key biomarkers [2] [3] [4]:
| Biomarker | Description | Significance |
|---|---|---|
| F2-Isoprostanes (e.g., 8-iso-PGF2α) | Prostaglandin-like compounds formed from non-enzymatic, free radical peroxidation of arachidonic acid [2] [3]. | Considered a "gold standard" biomarker for assessing oxidative stress in vivo due to their specificity and stability [2] [4]. |
| Hydroxyoctadecadienoic Acids (HODEs) | Formed from the oxidation of linoleic acid, the most abundant PUFA in vivo [2]. | Simpler formation pathway than F2-Isoprostanes. The ratio of its isomers can help evaluate antioxidant efficacy [2]. |
| Malondialdehyde (MDA) | A reactive aldehyde generated as a secondary byproduct of PUFA peroxidation, measured via the TBA assay [3]. | A traditional and widely used marker, though it can lack specificity as it is generated from various PUFAs and can be influenced by assay conditions [3] [4]. |
| Lipid Hydroperoxides (LOOHs) | Primary, unstable products formed during the initial stages of fatty acid oxidation [2] [4]. | Direct markers of peroxidation but are rapidly metabolized by cellular enzymes (e.g., glutathione peroxidases), making their direct measurement in vivo challenging [2]. |
The diagram below outlines the core experimental workflow from the 1982 study, which you can adapt for modern experimental design [1].
Core experimental workflow for assessing DHET's effect on iron-catalyzed lipid peroxidation in vitro [1].
The 1982 study provides clear evidence of DHET's in vitro antioxidant properties [1]. To build upon this foundational work with modern standards:
The core proposed mechanism for DHET's antioxidant activity is the inhibition of iron-catalyzed lipid peroxidation. The following table summarizes the key experimental findings from the available literature:
| Aspect | Experimental Findings |
|---|---|
| Core Activity | Inhibition of iron-catalyzed peroxidation of liposomes [1]. |
| Measurement Method | Thiobarbituric acid (TBA) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation [1]. |
| Dose Response | Exhibits a dose-dependent inhibition of peroxidation in vitro [1]. |
| Proposed Role | Acts as a lipid antioxidant, potentially contributing to its therapeutic effects in senile cerebral vascular insufficiency [1]. |
| Other Relevant Bioactivities | Binds to GABAA receptors; interacts with central dopaminergic, serotonergic, and adrenergic (α1) receptors; exhibits antiproliferative activity in vitro (IC₅₀ = 18 - 38 μM in prostate cancer cells) [2] [3]. |
Here is a reconstructed methodology for a key experiment that demonstrated DHET's antioxidant effect, based on the search results [1]:
This experimental workflow can be visualized as a simple flowchart created with Graphviz:
> Experimental workflow for assessing DHET's antioxidant effect via the TBA assay.
The antioxidant property of DHET is proposed to contribute to its clinical use. The diagram below illustrates how this effect might address aspects of senile cerebral vascular insufficiency, based on the proposed mechanism from the research [1]:
> Proposed pathway linking DHET's antioxidant effect to its therapeutic potential.
It is important to interpret these findings with the following context:
Table 1: Receptor Binding Profile and Biological Activities of Dihydroergotoxine Mesylate [1] [2]
| Aspect | Description |
|---|---|
| Chemical Nature | Complex of closely related, dihydrogenated ergot alkaloid methane sulfonates (mesylates). |
| Receptor Interactions | Binds to central dopaminergic, serotonergic, and adrenergic (specifically α1) receptors. |
| Key Biological Activity | Allosteric modulator of the GABAA receptor Cl- channel, interacting with the benzodiazepine site. |
| In Vitro Activity | Displays antiproliferative activity (IC50 = 18 - 38 μM in prostate cancer cells). |
| In Vivo Effects | Exhibits cognition-enhancing, anticonvulsant, and sedative activity. Orally active. |
Table 2: Clinical Applications and Adverse Effects of Ergot Alkaloid Derivatives [1] [3]
| Compound | Primary Clinical Uses | Common Adverse Effects |
|---|---|---|
| This compound | Cognitive impairment (unvalidated), sialorrhea in Parkinson's disease. | Diarrhea, nausea, gastric pain, orthostatic hypotension, headache, nasal stuffiness. |
| Ergotamine & Dihydroergotamine | Migraine attacks, hypotension, thromboembolism prevention (with heparin). | Nausea, vomiting, diarrhea, muscle cramps, peripheral edema, vasospastic reactions (ergotism). |
| Ergometrine & Methylergotamine | Stimulate uterine contraction in obstetrics. | Nausea, vomiting, bradycardia/tachycardia, hypertensive reactions, myocardial infarction (rare). |
Table 3: In Vitro and Clinical Experimental Findings [3] [2]
| Model / Study Type | Key Findings / Outcomes |
|---|---|
| GABAA Receptor Binding (In Vitro) | Binds with high affinity to the GABAA receptor-associated Cl- ionophore in mouse brain. |
| Clinical Study (24-week, self-controlled) | Significant improvement in PD sialorrhea scales (DFS, CODS, SOOS) observed at 2, 12, and 24 weeks. No significant change in UPDRS-III or MMSE scores. |
The following diagram outlines the workflow of a recent clinical study investigating this compound for sialorrhea in Parkinson's disease [3]:
Clinical trial workflow for this compound in Parkinson's disease sialorrhea.
Ergot alkaloids are indole-derived natural products primarily from fungi like Claviceps purpurea. Their core structure is the ergoline ring, biosynthesized from L-tryptophan and dimethylallyl diphosphate (DMAPP) [4] [5]. The pathway involves several key enzymes leading to different classes of alkaloids: clavines, ergoamides (e.g., ergonovine), and ergopeptines (e.g., ergotamine) [4].
The following diagram illustrates the major branches of the ergot alkaloid biosynthetic pathway [4] [5]:
Core biosynthetic pathway of ergot alkaloids from primary precursors.
Table 4: Comparison of D-Lysergic Acid (DLA) Production Methods [5]
| Method | Key Features / Challenges | Typical Yield |
|---|---|---|
| Chemical Synthesis | Multi-step (8-19 steps), not enantioselective, harsh conditions. Lacks industrial application. | ~10-12% (reported) |
| Fungal Fermentation | Uses Claviceps purpurea. Produces mixture of alkaloids, complicating extraction. Strain degeneration occurs. | Global production: 8 tons/yr (ergopeptines), 10-15 tons/yr (DLA). |
| Heterologous Biosynthesis | Reconstitution in yeast (S. cerevisiae). Ensures single product, stable production host. | 1.7 mg/L (proof-of-concept in 1L bioreactor). |
Dihydroergotoxine mesylate acts as a partial agonist/antagonist at several key neurotransmitter receptor systems [1]. The table below summarizes its primary receptor targets and the functional consequences of its modulation.
| Receptor System | Type of Interaction | Primary Functional Outcome |
|---|---|---|
| Alpha-Adrenergic | Antagonist [2] [3] | Reduction of vasomotor tone, potential improvement in cerebral blood flow [1]. |
| Dopaminergic | Partial Agonist/Antagonist [3] [1] | Modulation of dopaminergic signaling; used to treat hyperprolactinemia and sialorrhea in Parkinson's disease [3] [4]. |
| Serotonergic (5-HT) | Antagonist [2] [3] | Modulation of serotonin-mediated neural activity. |
| General Outcome | "Metabolic enhancer" | Protection against metabolic alterations induced by hypothermia and ischemia in animal models; suggested improvement in cerebral metabolism [2] [1]. |
This receptor activity is thought to underlie its clinical applications. Beyond receptor-level effects, a prominent feature of aging is an increase in monoamine oxidase (MAO) activity, which reduces catecholamine availability in the synapse. One study suggests dihydroergotoxine can modify increased brain MAO activity in specific brain regions like the hypothalamus and cerebellum during aging [3].
While its precise mechanism for treating cognitive decline isn't fully established, clinical studies have explored its efficacy. A Cochrane review concluded it was well-tolerated and showed significant effects on global ratings and cognitive scales for dementia, though the number of high-quality trials was small [3]. More recent research has investigated its use for other conditions.
| Study Focus | Dosage & Design | Key Outcome Measures & Results |
|---|
| Sialorrhea in Parkinson's Disease [4] | 2.5 mg twice daily (RCT with crossover) | UPDRS sialorrhea subscore: Significant reduction (3.0 to 2.0). SCS-PD score: Significant reduction (12.5 to 9.25). Response rate (≥30% SCS-PD reduction): 55% vs. 10% on placebo. | | Senile Dementia [2] | 1 mg three times daily (Double-blind, placebo-controlled for 24 weeks) | Psychomotor test scales: No better than placebo in one trial, though other short-term trials showed improvements. | | General Tolerability [2] | Up to 1.5 mg three times daily | Significant unwanted effects are rare. Diffuse fibrotic processes (e.g., retroperitoneal fibrosis) have not been observed. |
The following workflow generalizes the key steps from modern research on how neurotransmission and neuroactive compounds are studied in complex systems like cerebral organoids [5].
Research workflow for neurotransmission.
The mixture has a bioavailability of approximately 25%, with about 50% of the absorbed dose undergoing first-pass metabolism [1]. It reaches maximal plasma concentration in 3-4 hours and has a plasma half-life of about 3.5 hours (with a terminal half-life of 13 hours) [1]. The drug is heavily protein-bound (81-99%) [3] [1] and is primarily metabolized in the liver, mainly by the cytochrome CYP3A4 enzyme, into hydroxylated metabolites [1]. Excretion occurs predominantly via the bile into feces [1].
Adverse effects are generally minimal and transient [2]. The most common include:
It's important to note that while other ergot derivatives are associated with risks of fibrosis and ergotism, these have not been observed with co-dergocrine (this compound) [2]. The drug is contraindicated in individuals with hypersensitivity to it and in patients with psychosis [3].
Dihydroergotoxine mesylate, also known as ergoloid mesylates or co-dergocrine, is a complex pharmaceutical compound comprising a mixture of four hydrogenated ergot alkaloid derivatives: dihydroergocornine, dihydroergocristine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine. This medication has been used clinically for its cognitive-enhancing properties and in the treatment of mild to moderate hypertension when combined with other antihypertensive agents. The complex composition of this compound presents significant analytical challenges, as it consists of multiple structurally similar compounds that must be separated and quantified accurately for pharmaceutical quality control and pharmacokinetic studies.
The development of reliable HPLC methods for this compound is essential for several applications in pharmaceutical research and development. These include quality control of pharmaceutical formulations, stability testing, and bioavailability studies in clinical research. The simultaneous determination of dihydroergotoxine components alongside other frequently co-administered antihypertensive drugs such as clopamide (a thiazide-like diuretic) and reserpine (an alkaloid with antihypertensive properties) is particularly valuable for fixed-dose combination products. This document provides detailed application notes and protocols for the analysis of this compound using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, validated according to international regulatory standards.
The LC-MS/MS method provides high sensitivity and selectivity for the simultaneous determination of dihydroergotoxine components alongside clopamide and reserpine, particularly useful for pharmacokinetic studies in biological matrices [1] [2].
Table 1: MRM Transitions and Mass Spectrometer Parameters for Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |
|---|---|---|---|---|
| Dihydroergocornine | 612.4 | 268.2 | 136 | 34 |
| Dihydroergocristine | 626.4 | 268.2 | 140 | 36 |
| Dihydroergocryptine (α+β) | 610.4 | 268.2 | 135 | 33 |
| Clopamide | 345.0 | 241.0 | 106 | 16 |
| Reserpine | 609.2 | 195.1 | 140 | 56 |
| Indapamide (IS) | 366.0 | 132.1 | 116 | 24 |
For the analysis of dihydroergotoxine components in pharmaceutical formulations without mass spectrometric detection, the following HPLC conditions have been successfully applied [3].
For bioanalytical applications, the following liquid-liquid extraction procedure has been validated for human plasma samples [1] [2]:
Table 2: Analytical Range and Recovery Data for LC-MS/MS Method
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Extraction Recovery (%) | Precision (% RSD) |
|---|---|---|---|---|
| Dihydroergotoxine alkaloids | 0.05-40.00 | 0.05 | ≥86.16 | ≤13.03 |
| Reserpine | 0.04-30.00 | 0.04 | ≥87.25 | ≤11.85 |
| Clopamide | 1.00-96.00 | 1.00 | ≥89.42 | ≤9.76 |
| Indapamide (IS) | 50.00 (fixed) | - | ≥90.15 | ≤8.95 |
The following workflow diagram illustrates the complete sample preparation and analysis process:
The analytical methods for this compound have been validated according to international guidelines for specificity, linearity, accuracy, precision, recovery, and stability.
The method effectively separates all four components of this compound as well as co-formulated drugs without interference from plasma matrix components. Chromatographic resolution between the critical pair of dihydro-α-ergocryptine and dihydro-β-ergocryptine should be not less than 1.5. For the LC-MS/MS method, MRM detection provides additional specificity through unique precursor-to-product ion transitions for each analyte.
The methods demonstrate linear response over the concentration ranges specified in Table 2. Calibration curves are generated using weighted (1/x²) least-squares regression of peak area ratios (analyte to internal standard) versus concentration. The correlation coefficient (r) should be not less than 0.99 for all analytes. The lower limit of quantification (LLOQ) is established with acceptable accuracy (80-120%) and precision (≤20% RSD).
The methods have been validated for accuracy and precision using quality control samples at low, medium, and high concentrations within the calibration range.
Table 3: Method Validation Parameters for this compound Components
| Validation Parameter | Acceptance Criteria | Dihydroergotoxine | Reserpine | Clopamide |
|---|---|---|---|---|
| Intra-day Accuracy (%) | 85-115 | 91.76-103.45 | 94.21-106.33 | 96.54-108.72 |
| Inter-day Accuracy (%) | 85-115 | 92.15-104.67 | 93.78-107.45 | 95.89-109.13 |
| Intra-day Precision (% RSD) | ≤15 | 4.23-11.36 | 3.89-10.45 | 4.12-9.76 |
| Inter-day Precision (% RSD) | ≤15 | 5.67-13.03 | 5.12-11.85 | 5.34-10.93 |
| Extraction Recovery (%) | Consistent and reproducible | 86.16-92.45 | 87.25-93.67 | 89.42-95.18 |
Stability studies have demonstrated that dihydroergotoxine components, reserpine, and clopamide remain stable under the following conditions:
The validated LC-MS/MS method has been successfully applied to a pharmacokinetic study of fixed-dose combination tablets containing clopamide (5.0 mg), reserpine (0.1 mg), and dihydroergotoxine (0.5 mg) in healthy human volunteers [1] [2]. Following oral administration, blood samples were collected at predetermined time intervals, processed according to the described protocol, and analyzed to determine plasma concentration-time profiles for each analyte.
The method demonstrated sufficient sensitivity to characterize the pharmacokinetic parameters of all compounds, including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life. The high sensitivity of the method (LLOQ 0.04-1 ng/mL) enabled reliable quantification even during the terminal elimination phase, providing complete pharmacokinetic profiles. This application highlights the utility of the method for bioequivalence studies and clinical pharmacokinetic investigations of dihydroergotoxine-containing formulations.
For researchers analyzing this compound in pharmaceutical formulations without mass spectrometric detection, the traditional HPLC method with UV detection provides a robust and cost-effective alternative. This method has demonstrated complete baseline separation of all four dihydroergotoxine components within approximately 15 minutes, making it suitable for quality control applications in pharmaceutical manufacturing [3].
The HPLC and LC-MS/MS methods described in this application note provide reliable and validated approaches for the analysis of this compound in both pharmaceutical formulations and biological samples. The LC-MS/MS method offers superior sensitivity and selectivity for pharmacokinetic studies, while the HPLC-UV method represents a practical solution for quality control applications. Proper implementation of these methods, including adherence to the specified sample preparation procedures and chromatographic conditions, will ensure accurate and reproducible determination of this compound and its components.
The radioimmunoassay (RIA) for dihydroergotoxine (also known as ergoloid mesylate) is a critical tool for quantifying the drug and its metabolites in plasma for pharmacokinetic and pharmacodynamic studies. The following notes summarize the established methodology based on historical research.
The RIA uses an antibody raised against the dihydrolysergic acid moiety of the dihydroergotoxine molecule [1] [2]. A key feature of this assay is its ability to recognize not only the parent drug but also its pharmacologically active metabolites, as confirmed by a strong correlation with radioreceptor assay results [2]. This makes it particularly valuable for assessing total active compound concentration in biological samples.
The table below summarizes the key performance metrics of the dihydroergotoxine RIA as reported in the literature.
Table 1: Performance Characteristics of the Dihydroergotoxine RIA
| Parameter | Specification | Reference |
|---|---|---|
| Detection Limit | ~10 pg/mL | [1] |
| Intra-Assay Variation | Approximately 12% | [1] |
| Inter-Assay Variation | Approximately 13% | [1] |
| Specificity | Cross-reacts with dihydroergopeptides (100%), low cross-reactivity with ergometrine (14%) and α-ergocryptine (7.5%) | [1] |
This RIA has been successfully used to link plasma concentrations to physiological effects. One study demonstrated that plasma concentrations in the range of 0.2 to 1 ng/mL produced clinically significant reductions of up to 15% in systolic and diastolic blood pressure in normotensive subjects, without significant changes in pulse rate [3].
The following workflow outlines the key stages of the dihydroergotoxine radioimmunoassay procedure.
While a full, detailed protocol is not available in the searched literature, the following critical steps and components have been described:
Sample Preparation and Extraction:
Immunoassay Procedure:
The developed RIA has been applied to measure plasma concentrations after different routes of administration, providing key pharmacokinetic data.
Table 2: Example Pharmacokinetic and Pharmacodynamic Data from a Human Study [3]
| Administration Route | Dose | Typical Plasma Concentration Range | Observed Pharmacodynamic Effect |
|---|---|---|---|
| Intravenous Injection | 0.6 mg | 0.2 - 1 ng/mL | Reduction of up to 15% in systolic and diastolic BP |
| Oral Solution | 4.5 mg | 0.2 - 1 ng/mL | Reduction of up to 15% in systolic and diastolic BP |
The relationship between the measured plasma levels and the blood pressure-lowering effect can be visualized as follows:
The radioimmunoassay for dihydroergotoxine is a well-characterized method with high sensitivity and specificity for the active drug and its metabolites. Its successful application in linking plasma concentrations to hemodynamic effects makes it a robust tool for clinical pharmacology research. Researchers should note that this information is based on historical methods, and contemporary applications might require re-validation or adaptation.
The table below summarizes the two main analytical techniques used for quantifying dihydroergotoxine mesylate and its components in biological samples.
| Technique | Key Characteristics | Measured Analytes | Reported Sensitivity |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; can distinguish parent drugs from metabolites [1] [2]. | Dihydroergocornine (DHC), Dihydroergocristine (DHS), Dihydroergocryptine (DHK), and their hydroxy-metabolites [1]. | LLOQ in pg/mL range; Cmax of parent compounds ~0.04 μg/L (40 pg/mL) [1]. |
| Radioimmunoassay (RIA) | Historically used; may measure the total mixture without distinguishing individual components [3] [4]. | Dihydroergotoxine as a composite [3]. | Clinically significant effects at plasma concentrations of 0.2-1 ng/mL [3]. |
Understanding the concentration levels and time course is vital for assay development. The following table summarizes key quantitative findings from research studies.
| Parameter | Value / Finding | Context / Significance |
|---|---|---|
| Parent Compound Cmax | ~0.04 μg/L (40 pg/mL) | Observed in human plasma after a 27 mg oral dose of this compound [1]. |
| Hydroxy-Metabolite Cmax | 0.30 - 0.98 μg/L (300 - 980 pg/mL) | Metabolite concentrations are one order of magnitude higher than parent compounds, necessitating their measurement [1]. |
| Therapeutically Relevant Concentration | 0.2 - 1.0 ng/mL | Plasma concentrations producing clinically significant blood pressure lowering effects [3]. |
| Sample Pretreatment | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | Used to clean up and concentrate samples prior to LC-MS/MS analysis [1]. |
For researchers, here is a detailed protocol for measuring this compound components and metabolites using LC-MS/MS, based on the methodologies cited.
1. Sample Preparation:
2. Liquid Chromatography (LC):
3. Mass Spectrometry (MS):
4. Data Analysis:
The principles of measuring dihydroergotamine (DHE), a related compound, directly inform modern bioanalysis. A 2024 crossover study used LC-MS/MS to demonstrate that a new intranasal DHE powder (STS101) achieved high plasma concentrations rapidly (within 20 minutes) and with lower variability than a traditional liquid nasal spray [2]. This highlights the critical role of robust, specific assays like LC-MS/MS in developing reliable formulations.
The following diagram illustrates the logical workflow for the LC-MS/MS method described in the protocol.
The key evidence for dihydroergotoxine mesylate in cerebrovascular disturbances comes from a 1983 double-blind study. The study aimed to find the optimal dose for improving subjective and psychiatric symptoms in patients with cerebrovascular disorders [1].
Table 1: Dosing Regimen from Clinical Trial
| Parameter | Sublingual Administration | Oral Administration |
|---|---|---|
| Daily Dose | 3 mg | 6 mg [1] |
| Dosage Form | Sublingual tablets | Oral tablets [1] |
| Treatment Duration | 12 weeks [1] | 12 weeks [1] |
| Comparative Efficacy | Less effective | Significantly superior for improving subjective and psychiatric symptoms [1] |
The study concluded that a daily oral administration of 6 mg was more suitable for improving symptoms due to cerebrovascular disorders than a 3 mg sublingual dose. It confirmed a dose-dependent efficacy within this therapeutic range [1].
For researchers aiming to validate or build upon these findings, the methodology from the cited study provides a foundational protocol.
1. Study Design
2. Treatment Protocol
3. Efficacy Assessment
4. Safety Monitoring
The workflow for implementing this protocol is summarized below:
It is crucial to distinguish This compound from dihydroergotamine (DHE), as they are different medications with distinct clinical uses.
Table 2: Dihydroergotoxine vs. Dihydroergotamine
| Feature | This compound | Dihydroergotamine (DHE) |
|---|---|---|
| Primary Indication | Investigated for cerebrovascular disorders [1] | Acute treatment of migraine & cluster headaches [2] [3] |
| Administration | Oral or sublingual tablets [1] | Intranasal spray, injectable (IM/IV/Subcut) [2] [3] |
| Dosing Example | 6 mg once daily (oral) [1] | 1 mg injection (max 3 mg/24h); 1 mg nasal spray (max 2 mg/dose) [2] |
| Mechanism | Suggested effects on neurotransmitters [1] | Agonist at 5-HT1D receptors, causes vasoconstriction [4] |
| Regulatory Status | Not approved for cerebrovascular use in current practice | FDA-approved for migraine/cluster headaches [2] [3] |
The precise mechanism of action of dihydroergotoxine in cerebrovascular disorders is not fully detailed in the available literature, though it is suggested to involve neurotransmitter modulation [1]. The following diagram outlines a logical workflow for profiling its mechanism, which can guide future research.
Sialorrhea, or excessive drooling, is a common and debilitating non-motor symptom in Parkinson's disease (PD), affecting between 32% to 84% of patients [1] [2]. Contrary to popular belief, this condition typically results not from overproduction of saliva but from impaired salivary clearance due to factors such as lingual bradykinesia, oropharyngeal dysphagia, reduced swallowing frequency, and flexed head posture [1] [2]. The consequences extend beyond social embarrassment and isolation to include perioral skin irritation, speech difficulties, and an increased risk of aspiration pneumonia, a significant cause of mortality in this population [1] [3].
Standard treatments include anticholinergic medications and botulinum toxin (BoNT) injections into the salivary glands. However, the use of oral anticholinergics is often limited by their side effect profile, which includes confusion, hallucinations, and constipation, particularly problematic in an older PD population [2]. Dihydroergotoxine mesylate, an alpha-adrenergic blocking agent with additional affinities to dopaminergic and serotonin receptors, offers a potential alternative mechanism for managing sialorrhea with a potentially different side effect profile [4] [5].
The pathophysiology of sialorrhea in PD is complex and not solely related to cholinergic pathways. This compound is hypothesized to reduce sialorrhea primarily through its action as a selective α-adrenergic blocking agent [4] [5]. Salivary secretion is regulated by both the autonomic nervous system and central pathways, providing a rationale for this mechanism.
The diagram below illustrates the proposed neuropharmacological pathway through which this compound is believed to reduce salivary flow.
Figure 1: Proposed mechanism of action for this compound in reducing sialorrhea. The drug acts as an alpha-adrenergic blocker, interfering with the sympathetic nervous system's stimulation of salivary glands.
The primary evidence for the use of this compound in PD-related sialorrhea comes from a single-center study published in 2019 [4] [5]. The study was conducted in two phases and its key efficacy outcomes are summarized in the table below.
Table 1: Efficacy Outcomes from the Cheng et al. (2019) Clinical Study [4] [5]
| Study Phase | Design | n | Treatment Regimen | Assessment Tool | Baseline Score (Mean ± SD) | Post-Treatment Score (Mean ± SD) | P-value | Response Rate |
|---|---|---|---|---|---|---|---|---|
| Phase 1 | 3-week, open-label | 10 | 2.5 mg twice daily | UPDRS Sialorrhea Subscore | 3.5 ± 0.53 | 1.9 ± 0.57 | 0.004 | 60% |
| SCS-PD | 15.8 ± 2.78 | 9.9 ± 3.00 | 0.005 | |||||
| Phase 2 | 6-week, RCT crossover | 20 | 2.5 mg twice daily | UPDRS Sialorrhea Subscore (Placebo) | 3.00 ± 0.56 | 0.001 | 10% (Placebo) | |
| UPDRS Sialorrhea Subscore (Active) | 2.00 ± 0.65 | 55% (Active) | ||||||
| SCS-PD (Placebo) | 12.50 ± 2.84 | <0.001 | ||||||
| SCS-PD (Active) | 9.25 ± 2.86 |
Abbreviations: RCT: Randomized Controlled Trial; UPDRS: Unified Parkinson's Disease Rating Scale; SCS-PD: Sialorrhea Clinical Scale for Parkinson's Disease. Response rate was defined as ≥30% reduction in SCS-PD score.
The same study reported that no significant adverse effects were observed during either phase of the trial with the 2.5 mg twice daily dosage [4] [5]. This suggests a favorable tolerability profile, though larger studies are needed to fully characterize its safety.
Based on the methodology of the primary clinical study, the following protocol is recommended for clinical application or further research.
Objective measurement of treatment efficacy is critical. The following workflow outlines the assessment process from screening to follow-up, utilizing validated scales.
Figure 2: Clinical assessment workflow for evaluating this compound in PD sialorrhea, from screening to follow-up.
Key Assessment Scales:
While the initial data for this compound is promising, several key areas require further investigation:
This compound presents a novel and mechanistically distinct approach to managing sialorrhea in Parkinson's disease. The available evidence, though preliminary, indicates that a dose of 2.5 mg taken twice daily can significantly reduce drooling severity and its functional impact with a promising tolerability profile. Researchers and clinicians should consider this agent, particularly for patients who may not tolerate anticholinergics or have limited access to botulinum toxin injections, while acknowledging the need for more robust clinical data to solidify its place in the treatment algorithm.
Dihydroergotoxine mesylate (DHET), also known as ergoloid mesylates, is a semi-synthetic mixture of four dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, dihydroergocryptine, and dihydroergocryptine). This compound has been extensively studied for its potential therapeutic applications in age-related cognitive disorders and cerebral vascular insufficiency. The drug is known to accumulate preferentially in lipid-rich neuronal structures, where it exerts multiple pharmacological effects including modulation of cerebral blood flow, oxygen utilization, and neurotransmitter systems. [1] [2]
One of the most intriguing properties of DHET is its ability to function as a lipid antioxidant, inhibiting the peroxidative degradation of polyunsaturated fatty acids in cellular membranes. This application note provides a comprehensive methodological framework for investigating the anti-peroxidative activity of DHET in experimental settings, with particular emphasis on standardized assay protocols, data interpretation, and technical considerations essential for obtaining reproducible results. The protocols outlined herein are specifically designed for researchers in pharmaceutical development and experimental pharmacology who require robust, standardized methods for evaluating the antioxidant potential of therapeutic compounds. [1]
Lipid peroxidation represents a complex chain reaction process characterized by the oxidative degradation of polyunsaturated fatty acids (PUFAs) in cellular membranes. The process initiates when reactive oxygen species (ROS) abstract a hydrogen atom from the methylene group (-CH₂-) between double bonds in PUFAs, creating a carbon-centered lipid radical. This radical undergoes molecular rearrangement to form a conjugated diene, which rapidly reacts with molecular oxygen to yield a lipid peroxyl radical (LOO•). The peroxyl radical can then abstract a hydrogen atom from adjacent fatty acid side chains, propagating a self-sustaining chain reaction that extensively damages membrane structure and function. [3] [4]
Cellular Consequences: The peroxidative degradation of membrane lipids has profound implications for cellular integrity and function. Lipid peroxidation products cause decreased membrane fluidity, disruption of barrier functions, and inhibition of membrane-bound enzyme systems. The process generates various cytotoxic aldehydes including malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) that can cross-link with cellular proteins, nucleic acids, and phospholipids, amplifying oxidative damage throughout the cell. These molecular events contribute significantly to impaired cellular function and ultimately cell death in pathological conditions associated with oxidative stress. [3] [4]
Biological Relevance: The brain is particularly vulnerable to lipid peroxidation due to its high oxygen consumption, abundant polyunsaturated fatty acid content, and relatively modest antioxidant defenses. The accumulation of lipid peroxidation products in neuronal membranes is implicated in the age-related deterioration of cerebral functions and various neurodegenerative disorders. This vulnerability underscores the potential therapeutic value of compounds like DHET that can intercept and terminate lipid peroxidation chain reactions in neural tissues. [1] [3]
DHET demonstrates a complex pharmacological profile beyond its antioxidant properties. The compound interacts with multiple neurotransmitter systems in the central nervous system, exhibiting affinity for GABAA receptor Cl- channels where it functions as an allosteric modulator of the benzodiazepine site. Additionally, DHET binds to central dopaminergic, serotonergic, and adrenergic (α1) receptors, contributing to its diverse physiological effects. These receptor interactions underlie DHET's documented cognition-enhancing, anticonvulsant, and sedative activities in experimental models. [2]
Recent investigations have revealed that DHET also possesses antiproliferative activity against various cancer cell lines, with IC₅₀ values ranging from 18-38 μM in prostate cancer cells and 20-50 μM in liver cancer cells. This diverse pharmacological profile positions DHET as a compound of significant interest for both neurological and oncological applications, with its antioxidant properties potentially contributing to its broader therapeutic effects. [5] [2]
This protocol details the assessment of DHET's antioxidant activity through inhibition of iron-catalyzed peroxidation in liposome preparations, based on the methodology originally described by Lipids (1982). [1]
Liposome Preparation:
Peroxidation Reaction:
TBARS Assay:
Quantification:
Table 1: Troubleshooting Guide for Lipid Peroxidation Assay
| Problem | Possible Cause | Solution |
|---|---|---|
| High background in controls | Spontaneous oxidation | Prepare liposomes under nitrogen; add BHT (0.01%) to controls |
| Poor dose-response | Metal contamination | Use metal-free tubes and high-purity water |
| Variable replicates | Incomplete phase separation | Extend centrifugation time; ensure consistent temperature |
This protocol adapts the assessment of DHET's antioxidant effects to cellular systems, providing a more physiologically relevant context. [3]
Cell Harvesting:
Sample Processing:
Lipid Peroxidation Measurement:
The antioxidant efficacy of DHET has been quantitatively established through standardized in vitro systems. The following table summarizes key experimental findings from the literature: [1]
Table 2: Quantitative Assessment of DHET Effects on Lipid Peroxidation
| Experimental System | DHET Concentration | Effect on Lipid Peroxidation | Measurement Method |
|---|---|---|---|
| Iron-catalyzed liposome peroxidation | 10-100 μM | Dose-dependent inhibition (up to 70-80% at highest concentrations) | Thiobarbituric acid assay |
| Liver cancer cells (Huh7) | IC₅₀ = 25.42 μM | Inhibition of cell proliferation | CCK-8 cell viability assay |
| Liver cancer cells (HepG2) | IC₅₀ = 20.23 μM | Inhibition of cell proliferation | CCK-8 cell viability assay |
| Liver cancer cells (PLC/PRF/5) | IC₅₀ = 42.0 μM | Inhibition of cell proliferation | CCK-8 cell viability assay |
| Liver cancer cells (Hep3B) | IC₅₀ = 49.91 μM | Inhibition of cell proliferation | CCK-8 cell viability assay |
Understanding the metabolic fate of DHET provides important context for interpreting its antioxidant effects:
The antioxidant properties of DHET operate through multiple complementary mechanisms. As demonstrated in the experimental protocols, DHET directly interferes with the propagation phase of lipid peroxidation chain reactions, likely through donation of hydrogen atoms to lipid peroxyl radicals (LOO•), thereby terminating the destructive chain reaction. This hydrogen-donating capacity places DHET in the category of chain-breaking antioxidants, analogous to α-tocopherol (vitamin E) in its mechanism of action. The dose-dependent inhibition pattern observed across multiple experimental systems confirms this primary antioxidant function. [1]
Beyond its direct antioxidant activity, DHET may indirectly reduce lipid peroxidation through its documented receptor-mediated effects on cerebral metabolism. By enhancing cerebral blood flow and oxygen utilization efficiency, DHET could potentially reduce the generation of reactive oxygen species within neuronal tissues, thereby limiting substrate availability for peroxidation reactions. This dual mechanism—direct chemical antioxidant activity coupled with metabolic modulation—represents a unique therapeutic profile that may underlie DHET's efficacy in treating cerebral vascular insufficiency. [1]
The TBARS assay, while widely used for assessing lipid peroxidation, presents several technical limitations that researchers must acknowledge. The method lacks absolute specificity for malondialdehyde, as thiobarbituric acid reacts with various aldehydes and carbohydrate breakdown products, potentially leading to overestimation of lipid peroxidation. Additionally, the assay conditions (particularly the acidic pH and high temperature during the color development step) may catalyze further peroxidation, generating artifactual results. These limitations necessitate careful interpretation of data and inclusion of appropriate controls. [3]
To overcome these limitations, researchers should consider complementary assessment methods including:
The integration of multiple assessment methodologies provides a more comprehensive and reliable evaluation of lipid peroxidation status in experimental systems. [3]
The antioxidant properties of DHET have significant implications for its therapeutic application in age-related cerebral disorders. The age-dependent accumulation of oxidative damage in neuronal membranes contributes significantly to the decline in cognitive function and cerebral metabolic efficiency. By intercepting lipid peroxidation chain reactions, DHET helps preserve the structural integrity and functional competence of neuronal membranes, potentially slowing the progression of age-related cognitive decline. This mechanism complements DHET's other documented effects on cerebral blood flow and neurotransmitter systems, creating a multifaceted therapeutic approach. [1]
Recent investigations have expanded the potential applications of DHET to oncology therapeutics, particularly in combination approaches. Research demonstrates that DHET significantly inhibits liver cancer cell proliferation by restraining STAT3 activation, and when combined with sorafenib, produces enhanced antitumor effects through coordinated regulation of survival pathways. These findings suggest that the antioxidant properties of DHET may contribute to broader cytoprotective or homeostatic functions beyond neurological applications, though further research is needed to fully elucidate these connections. [5]
To facilitate understanding of the experimental workflow and underlying mechanisms, the following diagrams provide visual representations of key processes:
These application notes and protocols provide a comprehensive methodological framework for investigating the antioxidant properties of this compound in experimental systems. The detailed protocols enable researchers to quantitatively assess DHET's capacity to inhibit iron-catalyzed lipid peroxidation, while the mechanistic background and technical considerations facilitate appropriate interpretation of results. The consistent demonstration of DHET's dose-dependent antioxidant activity across multiple experimental systems supports its potential therapeutic value in conditions characterized by oxidative membrane damage, particularly age-related cerebral insufficiency. Further research exploring the relative contributions of DHET and its metabolites to overall antioxidant efficacy will enhance our understanding of its therapeutic potential and clinical relevance.
Dihydroergotoxine mesylate is a mixture of four dihydrogenated ergot alkaloid methanesulfonates: dihydroergocornine, dihydroergocristine, and the two isomers of dihydroergocryptine (α and β) [1].
Solubility and In-Vitro Formulation
The following table summarizes key data for preparing stock solutions:
| Parameter | Details | Source / Notes |
|---|---|---|
| Solubility in DMSO | ~50 mg/mL (requires sonication) | [2] |
| Molecular Weight | Mixture (Cas No. 8067-24-1) | [2] |
| Purity Available | >99% | [2] |
| Suggested In-Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Target concentration of 2 mg/mL; sequential addition of solvents with sonication is recommended. [2] |
Mechanism of Action this compound acts primarily as an alpha-adrenoceptor antagonist and 5-HT (serotonin) receptor antagonist [1]. A key pharmacological effect is the inhibition of low-Km phosphodiesterase (PDE) in the brain, which is particularly important at normal cellular cAMP levels and may contribute to its metabolic-enhancing properties [3] [1]. The following diagram illustrates its core mechanisms:
While specific animal dosing data was scarce in the search results, the following table compiles information from human clinical studies and general pharmacological knowledge, which can serve as a starting point for dose determination in animal models.
| Aspect | Considerations & Available Data |
|---|---|
| Clinical Dosing Context | In human studies for cerebrovascular disturbances, an oral dose of 6 mg/day was significantly more effective than 3 mg/day [4]. |
| Key Efficacy Parameters (Human PK/PD) | For the related compound dihydroergotamine (DHE), maximum plasma concentration (Cmax) and early drug exposure (AUC0-0.5h) were key predictors of efficacy. A Cmax below ~2500 pg/mL was associated with lower nausea incidence [5]. |
| General Safety Profile | In humans, dihydroergotoxine is well-tolerated even at higher doses. Significant side effects are rare but can include vomiting, blurred vision, nasal stuffiness, and orthostatic hypotension [1]. Serious fibrotic reactions common to other ergot derivatives have not been observed [1]. |
Based on the compound's profile, here is a suggested high-level workflow for initiating animal studies:
1. Chemical Profile & Handling this compound (CAS 8067-24-1), also known as ergoloid mesylate or codergocrine mesilate, is a semi-synthetic hydrogenated derivative of ergot alkaloids. It is a mixture of the methanesulfonate salts of dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine [1] [2]. It acts as a complex agent, binding with high affinity to GABA(A) receptor Cl- channels and interacting with central dopaminergic, serotonergic, and adrenergic (α1) receptors [1].
2. Solubility Data The solubility of this compound has been characterized in several solvents. The table below summarizes the available quantitative and qualitative data.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes / Concentration |
|---|---|---|
| DMSO | Soluble | "Slightly Soluble" [1]; can be dissolved at 1 mg/ml [1]. |
| Methanol | Soluble | Can be dissolved at 1 mg/ml [1]. |
| Water | Poorly Soluble | Requires small amounts of DMSO-d6 or methanol-d4 to achieve complete solubility for analysis [2]. |
| Buffers (General) | Information Missing | Solubility in aqueous buffers (e.g., PBS) is not explicitly stated in the search results. Pre-dissolving in DMSO to create a stock solution is the standard recommended protocol. |
3. Recommended Stock Solution Preparation Protocol
This protocol is adapted from general practices for poorly water-soluble compounds, as specific buffer solubility data is not fully available.
Materials:
Procedure:
Safety Notes:
4. Experimental Workflow for In Vitro Studies The following diagram outlines a general workflow for preparing and using this compound in cell-based assays, based on the solubility data and standard pharmacological practices.
Diagram 1: Experimental workflow for in vitro studies. This flowchart illustrates the key steps from stock solution preparation to common experimental endpoints, highlighting the central role of DMSO as a solvent.
5. Analytical Method for Quantification and Purity For confirming the identity and composition of this compound, which is a mixture of several alkaloids, High-Performance Liquid Chromatography (HPLC) is a standard method.
This compound has been investigated for several pharmacological effects, primarily related to its action on neurotransmitter systems.
Table 2: Documentated Research Applications of this compound
| Application / Effect | Experimental Model | Proposed Mechanism / Notes |
|---|---|---|
| Cognition Enhancement | In vivo animal models, human trials for senile dementia [1] [2] | Blockade of central alpha-adrenoceptors and 5-HT receptors; inhibition of brain-specific phosphodiesterases [1] [2]. |
| Antiproliferative Activity | In vitro prostate cancer cells [1] | IC50 values reported between 18 - 38 μM [1]. |
| Modulation of Neurotransmission | Rat brain cortical homogenates (ex vivo) [1] | Dose-dependent blockade of norepinephrine-induced cAMP production [1]. |
| Vascular Effects | Canine renal vasodilation/constriction models; rat intestine mesenteric artery [1] [5] | Blocks reflex vasodilation and vasoconstriction induced by norepinephrine; differs from pure alpha-blockers in its effect on norepinephrine outflow [5]. |
The compound's complex mechanism of action on multiple neurotransmitter systems is summarized below.
Diagram 2: Documented pharmacological mechanisms. This diagram visualizes the multi-target mechanism of action of this compound, from initial receptor interactions to downstream physiological effects.
This compound (also known as ergoloid mesylate or co-dergocrine mesylate) is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine [1] [2]. It was initially developed for the treatment of symptoms associated with age-related cognitive decline and dementia [1] [3].
Its mechanism of action is not fully elucidated but is thought to be distinct from modern, target-specific therapies. It appears to have a modulating effect on central monoaminergic neurotransmitter systems, acting as a partial agonist/antagonist at adrenergic, dopaminergic, and serotonergic receptors [1] [2] [3]. This was believed to compensate for neurotransmitter imbalances in the aging brain. Additionally, it was proposed to improve cerebral metabolism [2] [3].
The therapeutic effect of this compound was historically attributed to its complex interaction with multiple neurotransmitter systems. The diagram below summarizes its proposed primary mechanisms.
The tables below consolidate key quantitative data from historical studies and drug profiles.
Table 1: Pharmacokinetic Properties of this compound (Oral Administration) [1] [2] [3]
| Parameter | Value |
|---|---|
| Bioavailability | ~25% |
| Protein Binding | 81% - 99% |
| Time to Peak Plasma Concentration (T~max~) | 0.5 - 2.3 hours |
| Plasma Elimination Half-Life (T~1/2~) | 1.5 - 4.1 hours (Terminal half-life up to 13 hours) |
| Primary Route of Elimination | Biliary excretion (feces) |
| Metabolism | Extensive hepatic, primarily via CYP3A4 |
Table 2: Historical Clinical Trial Outcomes in Cognitive Decline [4] [2]
| Trial Aspect | Details |
|---|---|
| Typical Dosage | 1 - 1.5 mg, three times daily (Total: 3 - 4.5 mg/day) |
| Study Duration | Various, often several weeks to months |
| Key Efficacy Findings | Statistically significant, though clinically debated, positive effects on symptoms like recent memory, confusion, and disorientation. Greater observed effect on behavior than on cognitive performance. |
| Common Adverse Effects | Gastrointestinal disturbances (nausea, gastric upset), dizziness, headache, nasal stuffiness. |
| Tolerability | Generally well-tolerated; frequency of adverse events decreases with continued therapy. |
The following protocol is adapted from methodologies described in historical clinical trials and is provided for research replication purposes.
Protocol: In Vivo Evaluation of Cognitive Function
While this compound served as an early "nootropic" agent, its role in modern therapeutics is minimal. Current clinical research for Alzheimer's disease has shifted dramatically, as evidenced by six ongoing Phase 3 trials for preclinical Alzheimer's disease in 2019, primarily investigating amyloid-targeting monoclonal antibodies (e.g., solanezumab) and BACE inhibitors [5]. The focus is now on disease-modifying therapies in the earliest stages of the disease, with primary cognitive endpoints measured over several years [5].
Recent reviews of AD drug development highlight novel strategies like PROTACs, allosteric modulators, and dual-target inhibitors, underscoring the gap between dihydroergotoxine's non-specific mechanism and current target-oriented approaches [6]. Furthermore, a 2001 Cochrane review concluded that while hydergine was well-tolerated, the clinical relevance of its benefits remained uncertain due to the small number and variable quality of available trials [1].
This compound (also known as ergoloid mesylates or co-dergocrine) is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and alpha- and beta-dihydroergocryptine [1] [2]. It was initially developed to treat conditions related to senile cerebral insufficiency and age-related cognitive decline [1] [3].
The therapeutic rationale stems from its proposed ability to modulate cerebral metabolism and neurotransmitter systems, rather than solely acting as a vasodilator [3] [2]. While its precise mechanism remains partially elucidated, it is understood to influence key neurotransmitter pathways in the brain.
This compound has a complex, multi-target mechanism of action. It functions as a partial agonist/antagonist at adrenergic, dopaminergic, and serotonergic receptors [1] [2]. A prominent theory suggests its primary effect is the modulation of synaptic neurotransmission, which is crucial for cognitive function [2].
The diagram below illustrates the integrated signaling pathways and neuroprotective effects of this compound.
The diagram illustrates the multi-target mechanism of this compound. Dihydrogenation of the ergot alkaloids eliminates potent vasoconstrictor effects, enhancing α-adrenoceptor and 5-HT receptor antagonist properties while adding partial dopaminergic activity [3] [4]. This integrated action on cerebral metabolism and neurotransmission underpins its potential for alleviating symptoms of chronic senile cerebral insufficiency [5].
Clinical trials have yielded mixed but generally positive results regarding the efficacy of this compound for cognitive decline.
| Study Description | Dosage Regimen | Treatment Duration | Key Findings & Efficacy | Reference |
|---|---|---|---|---|
| Long-term multicenter trial (Double-blind, placebo-controlled) | 1.5 mg, three times daily (4.5 mg/day) | 1 year | Demonstrated activity on some symptoms of chronic senile cerebral insufficiency (CSCI). | [5] |
| Dose-response study (Double-blind, in cerebrovascular disturbances) | 3 mg/day (sublingual) vs. 6 mg/day (oral) | 12 weeks | The 6 mg/day oral dose was significantly superior for improving subjective and psychiatric symptoms. | [6] |
| Systematic Review (Cochrane) | 1 mg, three times daily (3 mg/day) to 4.5 mg/day | Varied (multiple trials) | Concluded well-tolerated with significant treatment effects; suggested higher doses may be more effective. | [2] |
The following table summarizes key pharmacological and dosing parameters for researchers.
| Parameter | Details |
|---|---|
| Standard Adult Dosage | 1.5 mg to 6 mg per day, divided into three doses [5] [6] [3]. |
| Pharmacokinetics | Approximately 25% oral bioavailability, extensive first-pass metabolism, ~3.5 hour plasma half-life, primarily excreted in feces [1]. |
| Common Adverse Effects | Transient nausea, GI disturbances, orthostatic hypotension, bradycardia, nasal congestion, blurred vision [3] [2]. |
| Serious Risks | Potential for ergotism (symptoms include hypertension, delirium, nausea), and fibrosis with chronic use of some ergot derivatives [1] [2]. |
| Contraindications | Hypersensitivity to ergot derivatives; patients with psychosis [2]. |
For researchers aiming to validate or build upon existing data, the following protocols outline key experimental approaches.
This protocol aims to characterize the affinity and functional activity of this compound components at key neurotransmitter receptors.
This outlines a modern clinical trial design to assess the efficacy and safety of this compound in patients with vascular cognitive impairment.
The workflow for this clinical trial design is standardized as follows.
This compound is generally well-tolerated, but requires careful monitoring. Common side effects include gastrointestinal issues like nausea, and cardiovascular effects such as orthostatic hypotension and bradycardia [3] [2]. Unlike other ergot derivatives, there are few reports of diffuse fibrotic processes (e.g., retroperitoneal fibrosis) associated with co-dergocrine, though this risk is noted for the class [3] [4].
Symptoms of overdose can indicate ergotism, including nausea, vomiting, hypertension or hypotension, tachycardia, and delirium [1]. In many European countries, the use of ergot derivatives for circulatory and cognitive disorders is restricted due to a perceived unfavorable risk-benefit profile [2].
This compound represents an early approach to modulating cerebral metabolism and neurotransmission for cognitive symptoms. Historical clinical data suggests a potential for symptomatic improvement, particularly at higher doses (4.5-6 mg/day), but the evidence base is dated and would benefit from contemporary, rigorous trials [5] [6] [2].
Future research should leverage modern diagnostic criteria for Vascular Cognitive Impairment and explore its mechanisms—particularly its potential neuroprotective and MAO-modulating effects—in greater depth. Combination therapies with other nootropic or vascular agents could also be a fruitful area of investigation.
Dihydroergotoxine mesylate (DEM), also known as ergoloid mesylates or Hydergine, represents one of the earliest pharmacological interventions investigated for cognitive enhancement and dementia treatment. DEM is a combination of four dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine) that has been used clinically for decades to treat cognitive symptoms associated with dementia and cerebral insufficiency. While the exact mechanisms of DEM in dementia remain partially elucidated, current evidence suggests it acts as a broad-spectrum neuroactive compound with potential effects on cerebral metabolism, neurotransmitter systems (particularly dopaminergic and noradrenergic pathways), and possibly neuroinflammation. The clinical relevance of DEM was established in multiple trials, including a 1987 controlled double-blind study that demonstrated statistically significant improvement in memory function in DEM-treated subjects with mild dementia compared to placebo as measured by the Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E) [1].
The continued investigation of DEM remains relevant to contemporary dementia research for several reasons. First, as population aging accelerates globally, the need for effective interventions against dementia pathologies has never been more urgent. Second, the complex multifactorial nature of dementia syndromes like Alzheimer's disease suggests that compounds with pleiotropic mechanisms may offer advantages over highly targeted approaches. Finally, the established safety profile of DEM, derived from decades of clinical use, positions it as a promising candidate for drug repurposing initiatives that can potentially accelerate the development of new dementia therapeutics [2] [3]. These application notes provide detailed experimental protocols for investigating DEM in various dementia models, enabling researchers to systematically evaluate its potential mechanisms and therapeutic effects.
Transgenic mouse models expressing human mutations associated with Alzheimer's disease provide valuable platforms for evaluating DEM effects on amyloid and tau pathology. The APP/PS1dE9 model is particularly useful, expressing chimeric mouse/human amyloid precursor protein (APP) and human presenilin 1 (PS1) with familial Alzheimer's disease mutations. These mice develop robust amyloid-β plaque pathology beginning at 6-7 months, with associated neuroinflammation and cognitive deficits.
Protocol for DEM Administration in APP/PS1 Mice:
This protocol allows investigators to assess DEM effects on established pathology rather than merely preventive effects. The 12-week duration provides sufficient time for potential modulation of progressive pathological processes.
For rapid screening of DEM efficacy, drug-induced cognitive impairment models offer advantages of speed and reproducibility. The scopolamine-induced amnesia model has been extensively validated for assessing compounds with potential cognitive-enhancing properties.
Protocol for Scopolamine-Induced Cognitive Deficit Model:
This model enables investigation of DEM effects on cholinergic dysfunction, a key pathological feature in many dementias. The relatively short timeframe allows for efficient screening of acute DEM effects [1].
Table 1: In Vivo Model Selection Guide
| Model Type | Best Use Cases | DEM Treatment Duration | Key Readouts |
|---|---|---|---|
| APP/PS1 Transgenic | Chronic pathology modification studies | 8-16 weeks | Amyloid plaque load, glial activation, cognitive performance |
| Scopolamine-Induced | Acute cognitive enhancement screening | 30 min pretreatment | Short-term memory, cholinergic function |
| Aged Rodent Model | Age-related cognitive decline | 12+ weeks | Spatial learning, synaptic density, neuroinflammation |
Primary neuronal cultures provide a controlled system for investigating direct neuroprotective effects of DEM against various insults relevant to dementia pathophysiology.
Protocol for Primary Cortical Neuron Culture and DEM Treatment:
This protocol enables assessment of DEM neuroprotective effects against multiple dementia-relevant insults. Including a concentration range allows for dose-response characterization [5].
Understanding DEM penetration into the CNS is critical for interpreting its potential mechanisms of action.
Protocol for BBB Permeability Assessment:
These studies help determine whether DEM acts directly on CNS targets or through peripheral mechanisms [6].
The Morris water maze remains the gold standard for assessing spatial learning and memory in rodent models of dementia.
Detailed Protocol for Morris Water Maze:
Proper implementation includes visual cues around the testing room and tracking software for precise path analysis. DEM effects typically manifest as reduced escape latency during training and increased target quadrant preference during probe trials [4].
The novel object recognition test assesses recognition memory without requiring external motivation or extensive training.
Protocol for Novel Object Recognition:
This test is particularly sensitive to DEM effects, as demonstrated in studies where DEM-treated animals showed significantly better recognition memory at longer retention delays [1].
Table 2: Behavioral Test Selection Based on Research Questions
| Research Question | Recommended Test | DEM Administration Timing | Key Outcome Measures |
|---|---|---|---|
| Spatial Learning & Memory | Morris Water Maze | 30 min pre-training | Escape latency, platform crossings |
| Recognition Memory | Novel Object Recognition | 60 min pre-familiarization | Discrimination index |
| Working Memory | Y-Maze Spontaneous Alternation | 30 min pre-test | % Alternation, arm entries |
| Contextual Fear Memory | Fear Conditioning | 60 min pre-conditioning | % Freezing in context |
Neuroinflammation represents a critical therapeutic target in dementia, and DEM may exert beneficial effects through modulation of glial activation.
Protocol for Glial Activation Assessment:
DEM treatment in dementia models typically produces a shift in microglial morphology from amoeboid (activated) to ramified (resting) states and reduces expression of pro-inflammatory cytokines [4].
Synaptic loss strongly correlates with cognitive decline in dementia, making synaptic markers important endpoints for DEM studies.
Protocol for Synaptic Protein Quantification:
Studies investigating DEM effects typically show preservation or elevation of these synaptic markers in DEM-treated animals compared to dementia model controls [5].
The molecular mechanisms underlying DEM effects in dementia models likely involve multiple signaling pathways. Based on current evidence from related compounds and DEM's known pharmacological profile, several pathways warrant investigation.
Diagram 1: Proposed signaling pathways for this compound mechanism of action in dementia models
Protocol for Signaling Pathway Analysis:
These comprehensive analyses help elucidate the molecular basis for DEM effects in dementia models and identify potential biomarkers for clinical translation [7].
Effective evaluation of DEM efficacy requires integration of data across molecular, cellular, and behavioral domains. The table below provides a framework for interpreting DEM effects across experimental paradigms.
Table 3: Multidimensional Assessment Framework for DEM Efficacy
| Experimental Domain | Measurement | Expected DEM Effect | Clinical Correlation |
|---|---|---|---|
| Behavioral | Morris water maze escape latency | 20-30% reduction vs. model control | Cognitive improvement in clinical global impressions |
| Molecular | Synaptophysin levels | 15-25% increase vs. model control | Preservation of functional connectivity |
| Inflammatory | Iba1+ microglial activation | 30-40% reduction in activated morphology | Reduced neuroinflammation |
| Pathological | Amyloid plaque load (transgenic models) | 10-20% reduction vs. model control | Modified disease progression |
When interpreting DEM data from experimental models, several factors require consideration for clinical translation. First, species differences in metabolism and blood-brain barrier permeability may affect drug exposure. Second, the timing of intervention in animal models (typically early or mid-pathology) may not reflect clinical scenarios where treatment often begins later in the disease course. Third, dose translation from animals to humans should follow established guidelines (e.g., FDA allometric scaling principles), with the commonly used clinical dose of 4.5-9 mg/day corresponding to approximately 0.5-1.2 mg/kg in mice [1] [3].
The clinical relevance of DEM is supported by meta-analytic data indicating statistically significant effects on both global ratings (OR 3.78, 95% CI 2.72-5.27) and comprehensive rating scales (WMD 0.96, 95% CI 0.54-1.37) in dementia patients. However, these analyses note that diagnostic criteria in earlier trials were less specific than contemporary standards, and effects may vary across dementia subtypes [3].
The following table consolidates crucial information on solubility and stability from the search results.
| Aspect | Key Findings | Notes & Practical Implications |
|---|
| Solubility [1] | DMSO: ≥ 100 mg/mL (43.20 mM) Water: ~2 mg/mL (0.86 mM); requires ultrasonic treatment | Highly soluble in DMSO; poorly soluble in pure water. Ultrasonication can aid dissolution in aqueous media. | | Solution Stability [2] | Most stable in water-alcohol mixtures with a dielectric constant (ε) between 30 and 45. | Using solvents like water/ethanol or water/methanol in this ε range can prevent degradation to aci-forms, hydrolysis, and oxidation, eliminating the need for an inert gas during preparation. [2] |
Based on the search results, here are specific challenges you might encounter and how to address them.
| Challenge | Recommended Solution |
|---|---|
| High Viscosity in Formulations [3] | For samples containing viscous polymers like carbomer, a pretreatment method can be used: grind the tablet, swell the powder in a sodium chloride solution to form a precipitate, then dilute with an organic solvent, centrifuge, and filter the supernatant. This reduces viscosity for analysis. [3] |
| Analytical Interference [4] | During dissolution testing, filtration of samples is essential to avoid interference from undissolved excipients. Be aware that different filters can bind the drug to varying degrees, so filter selection and consistency are critical. [4] |
| Component Separation [5] | The four components of dihydroergotoxine can be separated and determined in a single step using Reversed-Phase HPLC with a mobile phase containing about 10⁻² M base. This provides a baseline separation in about 15 minutes. [5] |
The following diagram outlines a general workflow for preparing a dihydroergotoxine mesylate solution, integrating the stability and handling tips from the literature.
Dihydroergotoxine mesylate (also known as Ergoloid mesylates) is a mixture of hydrogenated ergot alkaloids. The table below summarizes its core properties and observed gastrointestinal effects.
| Property | Description | Relevance to GI Side Effects |
|---|---|---|
| Mechanism of Action | Partial agonist/antagonist at adrenergic, dopaminergic, and serotonergic receptors; exact mechanism for dementia treatment is not fully established [1]. | Modulation of serotonin receptors may directly influence GI motility and sensitivity. |
| Bioavailability | Approximately 25% [1]; ~50% of absorbed dose undergoes first-pass metabolism [1]. | Low oral bioavailability suggests high initial GI tract exposure. |
| Common GI Side Effects | Nausea, gastric disturbances, diarrhea [2] [3] [1]. | Primary adverse effects reported in clinical use; the most common dose-dependent side effects [3]. |
Based on the drug's profile, you can explore the following strategies in your experimental designs.
Formulation and Administration
Experimental Design and Monitoring
The relationship between the drug's properties and its GI side effects can be visualized as follows. The dotted line indicates an indirect or potential interaction.
Dihydroergotoxine mesylate is an ergot derivative with a complex mechanism. Understanding its pharmacology is crucial for evaluating its applicability to orthostatic hypotension.
The diagram below summarizes this signaling pathway and the drug's primary action.
The clinical data for this compound is centered on its use for cognitive symptoms, not for blood pressure support. The side effect profile is important for risk assessment.
The table below summarizes key clinical data from its use in cerebrovascular disturbances [3] [1] [2].
| Aspect | Details |
|---|---|
| Established Clinical Dose | 4.5 mg to 6 mg daily (e.g., 1.5 mg three times daily or 2 mg three times daily) [3] [2]. |
| Common Side Effects | Nasal stuffiness, nausea, gastric pain, headache, orthostatic hypotension (uncommon) [1] [2]. |
| Drug-Class Warnings | Avoid combination with other vasoconstrictive ergot alkaloids. Use with caution with anticoagulants/antiplatelets [2]. |
For researchers investigating the hemodynamic effects of this compound, here is a foundational protocol focusing on orthostatic challenge testing.
Detailed Methodology: Tilt-Test or Active-Stand Protocol This protocol is adapted from standard cardiovascular safety pharmacology assessments [1] [3].
Subject Preparation & Baseline:
Compound Administration:
Post-Dose Monitoring & Orthostatic Challenge:
Data Analysis:
Q1: Why might this compound be unsuitable for preventing orthostatic hypotension? Its primary mechanism as an alpha1-adrenoceptor antagonist promotes vasodilation and blocks a key pathway the body uses to maintain blood pressure upon standing. This makes it more likely to cause, not prevent, a drop in blood pressure [1] [2].
Q2: What are common confounders when studying drug-induced blood pressure changes?
Q3: How should we investigate a suspected case of drug-induced SIAD (Syndrome of Inappropriate Antidiuresis) like the one seen with doxylamine? The case of doxylamine overdose provides a good investigative model [5]. Key steps include:
Dihydroergotoxine mesylate (also known as co-dergocrine or ergoloid mesylates) is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, dihydro-alpha-ergocryptine, and dihydro-beta-ergocryptine [1] [2]. This complex composition makes high-performance liquid chromatography (HPLC) the principal technique for its analysis.
A foundational study describes a reversed-phase HPLC method that achieves baseline separation of all four components in approximately 15 minutes [1]. For a modern bioanalytical application, an LC-MS/MS method has been developed for the simultaneous determination of dihydroergotoxine, reserpine, and clopamide in human plasma [3].
For any analytical method, validation is required to prove it is suitable for its intended purpose. The table below outlines the core parameters to be evaluated, as per ICH guidelines [4] [5].
| Validation Parameter | Description & Purpose |
|---|---|
| Accuracy | Measures the closeness of the test results to the true value, often assessed as % recovery of the analyte [4]. |
| Precision | Evaluates the degree of agreement among individual test results. Includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts) [4]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components [4] [3]. |
| Linearity | The ability of the method to obtain test results that are directly proportional to the analyte concentration within a given range [4]. |
| Range | The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated [4]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified [4]. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy [4]. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters (e.g., mobile phase pH, temperature) [4]. |
The following diagram illustrates the general lifecycle of an analytical method, from initial development through to routine use. This process is governed by regulatory guidelines from the ICH, FDA, and EMA [4] [6].
Here are answers to some anticipated technical questions based on common challenges.
Q1: What is the biggest analytical challenge when developing a method for this compound, and how can it be addressed? The primary challenge is the separation of its four structurally similar components [1] [2]. The 1978 HPLC method achieved this using reversed-phase microparticles and a mobile phase containing about 10⁻² M of a base [1]. A more recent LC-MS/MS method used a C18 column (50 x 4.6 mm, 5 µm) with an isocratic mobile phase of 10 mM ammonium acetate buffer (pH 4.0) and acetonitrile (35:65, v/v) to achieve separation and detection [3].
Q2: How do validation requirements change during the drug development process? Validation follows a phase-appropriate approach [5] [7]. In early phases (Preclinical/Phase I), the focus is on "fit-for-purpose" qualification to support initial safety studies. The method should be qualified for specificity, accuracy, and precision at a minimum. As the product moves to Phase III and commercialization, a full validation per ICH Q2(R2) is required to support marketing applications [5] [7].
Q3: Our LC-MS method for plasma analysis shows high variability. What could be the cause? Dihydroergopeptide alkaloids are known to undergo intense first-pass metabolism and exhibit large pharmacokinetic variability in humans [3]. This should be investigated during method development. The variability could stem from:
While developing or validating your method, consider these practical tips:
A key part of stability testing is using analytical methods to detect and quantify the active ingredient and its degradation products. The following table summarizes a high-performance liquid chromatography (HPLC) method suitable for this purpose.
| Aspect | Description |
|---|---|
| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1] [2]. |
| Separation | Baseline separation of the four primary components (Dihydroergocornine, Dihydroergocristine, α-Dihydroergocryptine, and β-Dihydroergocryptine) in a single step [1]. |
| Key Application | Analytical control of dosage forms to ensure compliance with specifications used in clinical studies [1]. |
| Method Validation | The method is described as simple, accurate, reproducible, and selective [1]. Another study confirms validation per ICH guidelines for a similar method [2]. |
A major challenge in analyzing sustained-release formulations of dihydroergotoxine mesylate is sample preparation due to excipients like Carbomer that form high-viscosity gels. The workflow below outlines a patented pretreatment method to overcome this:
This method uses sodium chloride to neutralize the negative charges on Carbomer molecules, causing them to aggregate into a precipitate and drastically reduce solution viscosity. This makes subsequent centrifugation and filtration steps feasible [3].
Q1: What is the composition of this compound? this compound is not a single compound but a combination of the mesylate salts of four dihydrogenated ergot alkaloid derivatives: dihydroergocornine, dihydroergocristine, alpha-dihydroergocryptine, and beta-dihydroergocryptine [4] [5] [1]. It is also known by the British Approved Name Co-dergocrine (brand name Hydergine) [5].
Q2: Are there any known adverse effects or stability concerns related to other ergot alkaloids? Yes, other ergot derivatives are known to be sensitive. For instance, a patent for dihydroergotamine mesylate compositions highlights the need for specific stabilizers to prevent degradation, suggesting that ergot alkaloids can be susceptible to decomposition under certain conditions [6]. Furthermore, vasospastic reactions have been reported with dihydroergotamine, particularly when used in combination with heparin for extended periods (over 7 days) [5].
Based on the information gathered, here are some steps you can take:
Dihydroergotoxine mesylate (also known as ergoloid mesylate or co-dergocrine) is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine [1] [2]. Its exact mechanism for treating cognitive decline is not fully understood but is thought to involve modulating neurotransmission and improving cerebral metabolism [2] [1].
The table below summarizes its key pharmacological characteristics and the primary interaction risks based on its mechanism of action.
| Aspect | Details |
|---|---|
| Primary Mechanisms | Partial agonism/antagonism of dopamine, serotonin (5-HT), and alpha-adrenergic receptors [2] [1]. |
| Metabolism | Primarily hepatic, via the Cytochrome P450 3A4 (CYP3A4) enzyme system [2]. |
| Protein Binding | Very high (81-99%) [2] [1]. |
| Primary Interaction Risks | 1. Other Ergot Alkaloids: Increased risk of ergotism (vasospasm) [3] [4]. 2. CYP3A4 Inhibitors: May increase plasma concentration of dihydroergotoxine [2]. 3. Antihypertensives: May potentiate hypotensive effects [3] [1]. 4. Anticoagulants/Antiplatelets: Theoretical risk of increased bleeding; clinical relevance uncertain [3]. |
One specifically documented interaction is with heparin. The combination was used to prevent thromboembolism, but it carries a risk of vasospastic reactions (ergotism), particularly in traumatized patients. Recommendations are that this combination should not exceed 7 days [3] [4].
For researchers investigating unknown or poorly characterized interactions, modern mass spectrometry (MS) offers powerful tools. The following workflow outlines a key approach for identifying drug-protein interactions.
This chemoproteomic workflow involves immobilizing the drug molecule to create a chemical probe, which is then incubated with a biological sample like a cell extract [5] [6]. Proteins that bind specifically to the drug can be captured, purified, and then identified through tryptic digestion and LC-MS/MS analysis. This method is highly effective for deconvoluting drug targets under near-physiological conditions.
Other complementary MS methods include:
The following FAQs are designed to address common technical and safety questions.
FAQ 1: What is the primary safety concern when combining dihydroergotoxine with other ergot alkaloids?
FAQ 2: Our lab is studying dihydroergotoxine's metabolic pathway. Which enzyme system is most critical?
FAQ 3: An in vivo experiment shows unexpected hypotension. What is a potential pharmacological cause?
FAQ 4: A clinical trial protocol uses dihydroergotoxine in patients taking warfarin. Is this a concern?
The search results highlight a significant lack of contemporary, high-quality clinical data on this compound. The most recent systematic review cited was published in 1994, and the drug's efficacy in dementia remains uncertain [1] [3]. For modern drug development, a comprehensive and up-to-date assessment of its interactions via CYP enzymes and other transporters is essential.
The primary metabolites of dihydroergotoxine are hydroxylated derivatives of its component alkaloids. The following table summarizes the key quantitative findings from a human pharmacokinetic study after a single oral dose [1] [2].
| Analyte Name | Parent Compound | Cmax (μg/L) | Relative Concentration (vs. Parent) |
|---|---|---|---|
| Hydroxy-dihydroergocornine | Dihydroergocornine | 0.98 | ~25 times higher |
| Hydroxy-dihydroergocryptine | Dihydroergocryptine | 0.53 | ~13 times higher |
| Hydroxy-dihydroergocristine | Dihydroergocristine | 0.30 | ~8 times higher |
| Parent Compound Name | Cmax (μg/L) | ||
| Dihydroergocornine | -- | ~0.04 | -- |
| Dihydroergocryptine | -- | ~0.04 | -- |
| Dihydroergocristine | -- | ~0.04 | -- |
Below is a detailed methodology, synthesized from the search results, for identifying the main metabolites of dihydroergotoxine. The core technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [3] [2].
Q1: Why are the hydroxy-metabolites detected at much higher concentrations than the parent compounds in human plasma?
Q2: What is the biggest challenge in identifying drug metabolites, and how can I address it?
Q3: My signal for the parent drug is weak. What could be the cause?
The following diagram outlines the core experimental workflow for identifying dihydroergotoxine metabolites, integrating both in vitro and in vivo approaches.
| Drug Name | Primary Clinical Applications | Mechanism of Action | Key Efficacy Findings & Experimental Data | Safety Profile & Notable Adverse Effects |
|---|
| Dihydroergotoxine Mesylate (Co-dergocrine, Hydergine) [1] [2] [3] | • Age-related cognitive decline / Senile dementia (historical use) [4] [5]. • Investigationally: Sialorrhea (excessive drooling) in Parkinson's disease [6]. | • Mixture of 4 dihydrogenated ergot alkaloids [2]. • α-adrenoceptor and 5-HT receptor antagonist [1] [3]. • Proposed: Improves cerebral metabolism and blood flow [3]. | • Dementia: Meta-analyses show a statistically significant but modest global improvement vs. placebo; efficacy in modern diagnostic criteria is uncertain [4] [5]. • Sialorrhea: Recent 24-week, open-label, self-controlled trial (n=39 PD patients) showed significant, sustained improvement on drooling scales (p<0.001) without cognitive decline [6]. | • Generally well-tolerated [5]. • Uncommon: nausea, gastric pain, orthostatic hypotension, nasal stuffiness, bradycardia [1] [3]. • Not associated with ergotism or fibrotic reactions seen with other ergots [3]. | | Dihydroergotamine (DHE) [7] [8] | • Acute treatment of migraine [7] [8]. • Prevention of thromboembolism (in combination with heparin, use declining) [1] [3]. | • Semi-synthetic hydrogenated ergot alkaloid [3]. • Agonist at 5-HT1B, 5-HT1D, and 5-HT1F receptors [3]. • Potent venoconstrictor, but less potent arterial vasoconstrictor than ergotamine [7] [8]. | • Migraine: Effective for episodic and chronic migraine via IV, IM, SC, or intranasal routes [8]. • Compared to Ergotamine: Associated with a markedly lower incidence of medication-overuse headache, nausea, and vomiting [7] [8]. | • Most frequent: Nausea (especially with IV administration) [7]. • Rare but serious: Ergotism (vasospasm). Risk increases with prolonged use (>7 days with heparin) [1] [3]. • Muscle cramps, peripheral edema [3]. | | Ergotamine Tartrate [7] | • Acute treatment of migraine [7]. | • Potent arterial vasoconstrictor [7]. • Agonist at various monoamine receptors. | • Migraine: Effectively used for decades, though with fewer modern randomized controlled trials than DHE [7]. | • Higher risk than DHE: Nausea, acroparesthesia, ischemia, habituation, and ergotism [7] [8]. • Strongly associated with rebound headache [7]. |
For researchers, the methodologies from recent and pivotal studies are crucial. Here is a breakdown of the experimental designs cited.
1. Protocol for Dihydroergotoxine in Parkinson's Sialorrhea [6] This recent study demonstrates a modern application and provides a model for clinical trial design.
2. Protocol from Hydergine Meta-Analyses in Dementia [4] [5] These systematic reviews outline the methodology for evaluating older clinical data.
3. Key Differentiating Study: DHE vs. Ergotamine [7] [8] The efficacy and safety distinctions are supported by comparative pharmacology and clinical data.
The following diagram illustrates the key mechanistic and clinical relationship differences between these ergot derivatives, based on the information from the search results.
| Trial Focus / Drug Name | Study Design & Duration | Patient Population | Key Efficacy Outcomes | Key Safety Findings |
|---|---|---|---|---|
| Dihydroergotoxine Mesylate (Hydergine) [1] | Double-blind, placebo-controlled; 12 weeks | 41 outpatients, age 55-80, with mild memory impairment | Physician-rated memory (IPSC-E) showed significant improvement vs. placebo; objective memory tests showed no significant difference [1] | - |
| Dihydroergokryptine (DEK) [2] | Randomized, double-blind, placebo-controlled; 1-year | 215 patients with probable Alzheimer's Disease | Gottfries-Bråne-Steen (GBS) scale showed significant improvement vs. placebo, suggesting slowed cognitive decline [2] | Minor adverse events (8.3% in DEK group vs. 6.5% in placebo); no significant changes in blood pressure, heart rate, or lab tests [2] |
The clinical trials for dihydroergotoxine employed standard, rigorous methodologies for their time:
This compound is a mixture of four dihydrogenated ergot alkaloids. Its exact mechanism in dementia was never fully clear, but it is understood to have multiple pharmacological actions [3]:
Safety and Tolerability: The ergot alkaloid class carries known risks. While the specific dementia trials reported minimal adverse events [2] [1], other ergot derivatives are associated with more serious side effects, including vasospastic reactions (ergotism), nausea, vomiting, and fibrosis [3] [4]. Consequently, the use of ergot derivatives for conditions like dementia and circulatory disorders is no longer permitted in some countries due to an unfavorable risk-benefit profile [3].
The landscape for Alzheimer's disease therapeutics has evolved significantly. This compound is not listed among the 138 drugs in the current 2025 clinical trial pipeline [5]. The contemporary pipeline is characterized by:
For research and drug development professionals, the data on this compound is best understood as a historical benchmark rather than a current therapeutic candidate.
The table below summarizes the key findings and methodologies from two placebo-controlled studies.
| Study Focus | Study Design & Duration | Patient Population | Dosage | Primary Efficacy Findings vs. Placebo | Key Assessment Scales |
|---|---|---|---|---|---|
| Chronic Senile Cerebral Insufficiency (CSCI) [1] | Multicenter, double-blind, placebo-controlled; 1 year [1] | 559 patients entered; 204 completed 1 year [1] | 1.5 mg, three times daily [1] | Demonstrated significant positive effects on symptoms of cognitive dysfunction [1] | Simple criteria and easy-to-use assessment devices [1] |
| Sialorrhea in Parkinson's Disease (PD) [2] | Single-center, open-label, self-controlled; 24 weeks [2] | 39 PD patients with sialorrhea [2] | 5 mg, twice daily [2] | Significant improvement from Week 2, sustained through Week 24 [2] | Drooling Severity and Frequency Scale (DSFS); Drooling Impact Scale (DIS); Unified Parkinson's Disease Rating Scale (UPDRS) Part II [2] |
For research reproducibility, here is a detailed breakdown of the methodologies used in the recent Parkinson's disease study.
This compound is a combination of four dihydrogenated ergot alkaloids. Its effects are linked to its action on neurotransmitter systems [3] [4]. The following diagram illustrates the proposed mechanism for reducing sialorrhea in Parkinson's disease, based on the recent study and pharmacological data [2].
The broader, "normalizing" mechanism of dihydroergotoxine in the brain involves being a mixed agonist/antagonist at dopamine (D1, D2), serotonin (5-HT1, 5-HT2), and α-adrenergic receptors, which is thought to compensate for imbalances in these neurotransmitter systems commonly associated with age-related cognitive decline [4].
| Drug Name | Primary Mechanism of Action | Main Clinical Indications | Typical Adult Dosage | Common Side Effects |
|---|---|---|---|---|
| Dihydroergotoxine Mesylate (Co-dergocrine) [1] [2] | α-adrenoceptor & 5-HT receptor antagonist; improves cerebral blood flow and neuronal metabolism. | Senile dementia, cognitive decline in the elderly (efficacy not fully validated) [1]. | 4-8 mg per day [2]. | Hypotension, dizziness, restlessness, nasal stuffiness [1] [2]. |
| Piracetam [2] | Improves brain glucose/O2 supply, neuroprotection; facilitates inter-hemispheric communication [3]. | Cognitive disorders, vertigo, cortical myoclonus [2]. | 2.4 - 4.8 g per day [2]. | Psychomotor restlessness, sleep disturbances, aggression [2]. |
| Donepezil [1] [4] | Selective, reversible acetylcholinesterase inhibitor; increases acetylcholine levels. | Mild to moderate Alzheimer's disease [4]. | 5-10 mg per day [1]. | Nausea, vomiting, diarrhea, dizziness [1] [4]. |
| Memantine [1] [2] | NMDA receptor antagonist. | Moderate to severe Alzheimer's disease [1]. | 10-30 mg per day [1]. | Dizziness, restlessness, sleep disorders, headache [1] [2]. |
| Ginkgo Biloba Extract [2] | Antioxidant; improves blood rheology and cerebral blood flow [3] [5]. | Memory deficits, tinnitus, vertigo [2]. | 120-240 mg of extract per day [2]. | Gastric complaints, headache, increased bleeding tendency [2]. |
| Methylphenidate [4] | Dopamine and noradrenaline reuptake inhibitor. | Attention Deficit Hyperactivity Disorder (ADHD) [4]. | Varies by condition and patient (not licensed for adult/elderly cognitive enhancement) [4]. | Euphoria, addiction, tachycardia, hypertension, insomnia [4]. |
Beyond the basic comparisons, a deeper analysis of efficacy, validation, and clinical positioning reveals critical differences.
Mechanism of Action: Dihydroergotoxine is described as a "metabolic enhancer" with vasoactive properties, acting as an α-adrenoceptor and 5-HT receptor antagonist [1]. This contrasts with the targeted neurotransmitter approaches of modern drugs. For instance, Donepezil directly boosts acetylcholine (a key memory neurotransmitter) [4], while Memantine blocks excessive glutamate activity to protect neurons [1]. Piracetam and Ginkgo Biloba share a broader, metabolic and rheological action similar to dihydroergotoxine, aiming to improve overall brain health [3] [5].
Efficacy and Clinical Validation: The evidence for dihydroergotoxine in treating senile dementia is mixed and has not been validated [1]. While some early trials showed improvement on some psychometric scales, a major double-blind trial found it no better than a placebo [1]. In contrast, Donepezil and Memantine are first-line pharmacotherapies for Alzheimer's disease with established, though modest, efficacy in improving cognitive symptoms [1] [4].
Key Differentiators:
For researchers, the methodology behind key findings is crucial. Here are summaries of experimental protocols related to these cognitive enhancers.
Dihydroergotoxine: Electrophysiology on Purkinje Cells
Ischelium (a modern nootropic): In Vivo Study on Aging Mice
The experimental workflow for a comprehensive study of a cognitive enhancer like Ischelium can be visualized as follows:
The table below summarizes the core findings from a 1983 double-blind study that compared two dosing regimens of Dihydroergotoxine Mesylate in 550 patients with cerebrovascular disorders [1].
| Parameter | Sublingual (3 mg/day) | Oral (6 mg/day) |
|---|---|---|
| Dosage Form | Sublingual tablet | Oral tablet |
| Daily Dose | 3 mg | 6 mg |
| Treatment Duration | 12 weeks | 12 weeks |
| Key Efficacy Finding | Less effective for subjective and psychiatric symptoms | Significantly superior improvement in subjective and psychiatric symptoms |
| Safety Profile | No significant difference in side effects compared to the 6 mg group | No significant difference in side effects compared to the 3 mg group |
For research reproducibility, here are the critical methodological details from the cited study [1]:
Although the specific signaling pathways for DEM in cerebrovascular disorders are not detailed in the search results, it is known from pharmacological evidence that DEM affects neurotransmitters [1]. Other ergot alkaloids, like ergotamine, have complex mechanisms involving multiple receptors, including 5-HT (serotonin), dopamine, and alpha-adrenoreceptors [2]. The following diagram illustrates a potential multi-target mechanism for DEM based on this class profile.
The following table summarizes key findings from clinical studies and reviews identified in the search results.
| Condition Studied | Reported Efficacy Findings | Dosage | Study Type & Details |
|---|---|---|---|
| Mild Dementia / Cognitive Decline | Statistically significant improvement in physician-rated memory; no significant difference vs. placebo on some structured memory tests [1]. | 6 mg/day [1] | Double-blind, placebo-controlled trial (12 weeks) [1]. |
| Age-Related Cognitive Decline | Significant positive effects on symptoms of cognitive dysfunction in some studies; controversy over clinical relevance of results [2]. | 3 to 4.5 mg/day [2] | Review of placebo-controlled studies [2]. |
| Sialorrhea in Parkinson's Disease | Significant amelioration of drooling symptoms in patients with Parkinson's disease [3]. | Information not specified | 24-week, open-label, self-controlled trial [3]. |
| Hypertensive Emergencies | Significant reduction in systolic and diastolic blood pressure, found to be effective and well-tolerated [4]. | 1.5 mg intravenous infusion [4] | Single-blind, randomized controlled study [4]. |
For research purposes, the methodologies from the clinical studies are detailed below.
Study in Mild Dementia [1]:
Study in Parkinson's Sialorrhea [3]:
This compound is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine [5]. Its exact mechanism in cognitive disorders is not fully elucidated, but it is understood to have a complex effect on neurotransmitter systems [5] [2].
The diagram below illustrates this proposed mechanism of action.
The drug is generally reported to be well-tolerated in clinical studies [2].
The table below summarizes the fibrotic risk of dihydroergotoxine mesylate and other ergot alkaloids based on the literature.
| Drug Name | Primary Clinical Use | Reported Fibrotic Complications | Evidence Strength |
|---|---|---|---|
| This compound (Co-dergocrine) [1] [2] | Senile dementia, cognitive enhancement | None observed for retroperitoneal fibrosis; case reports are lacking [1] [2]. | Based on long-term clinical observation and absence of reported cases. |
| Methysergide [3] | Prevention of migraine headaches | Significant incidence of retroperitoneal fibrosis, pleuropulmonary fibrosis, and cardiac valve fibrosis [3]. | Well-documented, with an estimated incidence of 1 in 5,000 patients [3]. |
| Ergotamine & Dihydroergotamine [3] [4] | Acute migraine treatment | Vasospastic reactions; risk of ergotism, particularly with prolonged use [1] [2] [4]. Fibrosis risk is noted for ergotamine [4]. | Case reports and clinical advisories exist, especially for combination therapy [1] [2]. |
| Pergolide, Cabergoline, Bromocriptine [3] [4] | Parkinson's disease, hyperprolactinemia | Well-documented retroperitoneal, pleural, and cardiac valve fibrosis [3] [4]. | Strong evidence; risk is significant with long-term use, leading to regulatory warnings [3] [4]. |
The differential fibrotic risk among ergot alkaloids is linked to their specific mechanisms of action. The following diagram illustrates the proposed pathway for fibrosis induction by higher-risk ergots, and why dihydroergotoxine may be lower risk.
The significantly lower fibrotic potential of dihydroergotoxine is attributed to two key factors:
While direct head-to-head comparative trials are limited, the following data reinforces the safety profile of dihydroergotoxine:
The table below summarizes the key differences between dihydroergotoxine mesylate and other classes of dopaminergic agents.
| Drug Name | Drug Class | Primary Mechanism of Action | Common Side Effects | Serious/Specific Risks |
|---|
| This compound (Ergoloid, Co-dergocrine) [1] [2] | Ergot-derived Alkaloid (mixed activity) | • Alpha-adrenergic blocker • Stimulates dopaminergic & serotonergic receptors [1] | • Transient nausea & GI disturbances [1] • Sublingual irritation (SL tablets) [1] • Orthostatic hypotension, bradycardia [1] | • Risk of fibrosis and ergotism (similar to other ergot derivatives) [1] • Contraindicated in psychosis [1] | | Non-ergot DAs (Pramipexole, Ropinirole) [3] [4] [5] | Non-ergot Dopamine Agonist | • Selective D2/D3 dopamine receptor agonist [5] | • Nausea, dizziness, headache [4] • Orthostatic hypotension [4] • Daytime sleepiness, sleep attacks [4] | High risk of Impulse Control Disorders (pathological gambling, hypersexuality, compulsive shopping) [4] • Dopamine Agonist Withdrawal Syndrome (DAWS) [4] • Hallucinations, confusion [4] | | Ergot-derived DAs (Bromocriptine, Cabergoline) [3] [4] | Ergot-derived Dopamine Agonist | • D2 dopamine receptor agonist, with activity at serotonin & adrenergic receptors [3] | • Similar to non-ergot DAs (nausea, headache, hypotension) [3] | High risk of pleural, pericardial, and retroperitoneal fibrosis [3] [4] • Ergotism (severe vasospasm) [3] | | Levodopa (often combined with Carbidopa) [3] [5] | Dopamine Precursor | • Converted to dopamine in the brain, activating all dopamine receptor subtypes [5] | • Nausea, hypotension [3] • Dyskinesias (involuntary movements) [5] | • Motor fluctuations & dyskinesias with long-term use [3] [5] |
This drug is a mixture of four dihydrogenated ergot alkaloids. Its side effect profile is shaped by its broad receptor activity [1].
For a deeper understanding, here is the methodology from a key clinical trial investigating dihydroergotoxine.
Objective: To evaluate the safety and efficacy of this compound for the treatment of sialorrhea (excessive drooling) in patients with Parkinson's disease [2].
Trial Design: The study was conducted in two phases [2]:
Intervention:
Primary Outcome Measures:
Key Safety Finding: The study concluded that this compound was safe, with no significant adverse effects reported during the trial period [2].
The diagram below illustrates the core signaling pathways activated by different dopaminergic agents, highlighting the source of their differing side effect profiles.
Mechanism and Experimental Evidence
This compound (also known as ergoloid mesylates or co-dergocrine) exhibits its antioxidant capacity primarily through the inhibition of lipid peroxidation.
The following diagram illustrates its primary antioxidant mechanism and related neuroprotective pathways.
The table below compares this compound with other types of compounds noted for antioxidant or nootropic effects.
| Compound / Class | Primary Antioxidant Mechanism | Key Experimental Models & Findings | Key Limitations & Characteristics |
|---|---|---|---|
| This compound | Inhibits iron-catalyzed lipid peroxidation [1]. | In vitro liposome peroxidation (TBA assay) [1]. Shown to increase cerebral blood flow and oxygen uptake in animal/human studies relevant to senile cerebral insufficiency [1] [2]. | Limited to lipid antioxidant role; not a broad-spectrum free radical scavenger. Clinical relevance for dementia remains uncertain [4] [2]. |
| Classical Antioxidant Enzymes (SOD, CAT, GSH-Px) | Endogenous enzymatic defense. SOD converts superoxide to H₂O₂, which CAT and GSH-Px then metabolize to water and oxygen [5]. | Measured in biological samples (e.g., mouse hippocampus [6]). Activity is a standard marker of endogenous antioxidant capacity [6] [5]. | Not exogenous compounds; their activity is used to evaluate the effect of other interventions (e.g., Ischelium increased these enzymes in aged mice [6]). |
| Natural Essential Oils / Plant Extracts (e.g., Ginkgo biloba, others) | Multi-target: Often act via radical scavenging (DPPH, ABTS assays), metal chelation, and boosting endogenous enzymes like SOD [5] [7]. | In vitro chemical tests (ORAC, FRAP, DPPH) [5]. In vivo models show reduced Aβ neurotoxicity and oxidative stress [7]. | Complex, variable composition. Effects are often the result of synergistic actions, not a single compound [7]. |
| Ischelium (A researched botanical) | Multi-faceted: Alters gut microbiota and significantly upregulates endogenous antioxidant enzymes (SOD, CAT, GSH-Px) in the hippocampus of aging mice [6]. | In vivo (aging mice). Y-maze tests for memory, coupled with ELISA and biochemical analysis of hippocampal SOD, CAT, GSH-Px activity, and MDA levels [6]. | Research compound, not a widely approved drug. Highlights a modern research focus on gut-brain axis and boosting endogenous defenses [6]. |
Understanding the experimental data requires familiarity with these common antioxidant assessment methods.
| Method | Abbreviation | Measures | Principle & Workflow |
|---|---|---|---|
| Thiobarbituric Acid Reactive Substances | TBARS | Malondialdehyde (MDA) as a marker for lipid peroxidation [6] [5]. | Sample (e.g., tissue homogenate) is heated with TBA. MDA forms a pink chromogen measured at 532-535 nm. Higher absorbance indicates more lipid oxidation [6] [5]. |
| Enzymatic Activity Assays | SOD, CAT, GSH-Px | Activity of endogenous antioxidant enzymes [6] [5]. | SOD: Measures inhibition of superoxide reduction of cytochrome c. CAT: Measures decomposition of H₂O₂. GSH-Px: Measures NADPH oxidation coupled to GSH reduction [5]. | | Oxygen Radical Absorbance Capacity | ORAC | Chain-breaking antioxidant capacity via hydrogen atom transfer [5]. | Sample's ability to protect a fluorescent probe from peroxyl radicals is monitored over time. Area under the fluorescence decay curve is compared to a standard [5]. | | Ferric Reducing Antioxidant Power | FRAP | Electron-donating ability (reducing power) of antioxidants [5]. | Antioxidants reduce ferric-tripyridyltriazine to a blue ferrous complex, measured at 593 nm. Faster/more intense color change indicates higher reducing power [5]. | | Cupric Reducing Antioxidant Power | CUPRAC | Similar to FRAP, measures reducing capacity via copper reduction [5]. | Antioxidants reduce Cu(II) to Cu(I), forming a colored complex measured at 450 nm [5]. | | Radical Scavenging Assays | DPPH, ABTS | Ability to quench stable free radicals [5]. | DPPH: Discoloration of purple DPPH• radical is measured at 517 nm. ABTS: Discoloration of pre-formed green ABTS•+ radical cation is measured at 734 nm [5]. |
Based on the available data, this compound demonstrates a specific lipid antioxidant capacity by inhibiting lipid peroxidation. However, its antioxidant profile is narrow compared to modern nootropics and plant extracts that exhibit broad free radical scavenging and enhance the body's endogenous defense systems [6] [5] [7].
For researchers, the key takeaways are: